Technical Documentation Center

6-(1H-Imidazol-2-yl)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(1H-Imidazol-2-yl)nicotinic acid
  • CAS: 117668-19-6

Core Science & Biosynthesis

Foundational

Advanced Technical Guide on 6-(1H-Imidazol-2-yl)nicotinic acid: Molecular Architecture, Coordination Dynamics, and Drug Development Applications

Executive Summary The compound 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) is a highly versatile, bifunctional organic building block that bridges the fields of coordination chemistry, materials science, and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) is a highly versatile, bifunctional organic building block that bridges the fields of coordination chemistry, materials science, and targeted drug discovery. Featuring a nicotinic acid core substituted with an imidazole ring at the 6-position, this molecule acts as an exceptional ligand. It offers a kinetically favored N,N'-bidentate chelation pocket alongside a thermodynamically stable, structurally independent carboxylic acid moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic coordination behaviors, and validated experimental workflows for its application in advanced materials and metallopharmaceuticals.

Molecular Architecture & Physicochemical Profiling

Understanding the quantitative parameters of 6-(1H-Imidazol-2-yl)nicotinic acid is critical for predicting its behavior in solvent systems and biological assays. The data summarized in Table 1 is aggregated from established chemical databases [1] and commercial supplier specifications [2].

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
IUPAC Name 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acidDefines the spatial separation of the functional groups.
CAS Number 117668-19-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C₉H₇N₃O₂Indicates high nitrogen content, ideal for metal coordination.
Molecular Weight 189.17 g/mol Low molecular weight allows for high ligand density in frameworks.
Boiling Point 518.0 ± 35.0 °CHigh thermal stability, suitable for solvothermal MOF synthesis.
H-Bond Donors 2 (COOH, Imidazole NH)Facilitates robust supramolecular hydrogen-bonding networks.
H-Bond Acceptors 4 (C=O, C-OH, Py N, Im N)Enables diverse non-covalent interactions in biological targets.
TPSA 83.5 ŲOptimal polarity for aqueous solubility while maintaining cell permeability.

Electronic States and pKa Dynamics

The utility of 6-(1H-Imidazol-2-yl)nicotinic acid is heavily dictated by its pH-dependent protonation states. The molecule contains three distinct ionizable centers: the carboxylic acid (pKa ~2.5), the pyridine nitrogen (pKa ~5.5), and the imidazole NH (pKa ~13.5).

G H3L Cationic State (pH < 2.0) H2L Zwitterionic State (pH 3.0 - 5.0) H3L->H2L -H⁺ (COOH) pKa₁ ~ 2.5 HL Mono-anionic State (pH 6.0 - 10.0) H2L->HL -H⁺ (Pyridine) pKa₂ ~ 5.5 L Di-anionic State (pH > 13.0) HL->L -H⁺ (Imidazole) pKa₃ ~ 13.5

Figure 1: pH-dependent protonation states of 6-(1H-Imidazol-2-yl)nicotinic acid.

Mechanistic Causality: The spatial arrangement of the pyridine nitrogen and the imidazole imine nitrogen creates a pre-organized bidentate pocket. Because the pKa of the pyridine nitrogen is lower than the imidazole NH, transition metals (e.g., Ru²⁺, Zn²⁺) will preferentially coordinate at the N,N'-site at physiological pH, leaving the deprotonated carboxylate free for secondary bridging or covalent bioconjugation.

Synthetic Pathways & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: De Novo Synthesis via Debus-Radziszewski Condensation

This protocol details the synthesis of the ligand from commercially available precursors [3].

  • Preparation: Dissolve 10 mmol of 6-formylnicotinic acid and 40 mmol of ammonium acetate in 50 mL of glacial acetic acid.

  • Addition: Slowly add 12 mmol of glyoxal (40% aqueous solution) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (118 °C) for 4 hours under a nitrogen atmosphere.

    • Mechanistic Rationale: Ammonium acetate acts as both the nitrogen source and a weak acid buffer. The buffering capacity prevents the premature degradation of glyoxal (which undergoes the Cannizzaro reaction at high pH) while providing a steady concentration of ammonia for condensation.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active aldehyde spot (254 nm) disappears.

  • Workup: Cool to room temperature, pour into 200 mL of ice water, and neutralize to pH 6 with aqueous ammonia to precipitate the product.

  • Validation Checkpoint 2 (NMR): Filter, dry, and analyze via ¹H-NMR (DMSO-d₆). Successful synthesis is validated by the appearance of a characteristic imidazole proton singlet at ~7.2 ppm and the total absence of the aldehyde proton signal at ~10.0 ppm.

Protocol 2: Solvothermal Assembly of a Zn-based Metal-Organic Framework (MOF)

6-(1H-Imidazol-2-yl)nicotinic acid is a premier ligand for constructing porous MOFs due to its rigid geometry.

  • Precursor Mixing: Combine 1.0 mmol of the ligand and 1.0 mmol of Zn(NO₃)₂·6H₂O in a 20 mL Teflon-lined stainless steel autoclave.

  • Solvent Addition: Add 10 mL of a N,N-dimethylformamide (DMF) and water mixture (4:1 v/v).

  • Thermal Programming: Seal and heat to 120 °C at a rate of 2 °C/min. Hold for 72 hours.

    • Mechanistic Rationale: DMF is not merely a solvent; it acts as a thermal "modulator." At 120 °C, DMF slowly hydrolyzes to release dimethylamine. This gentle, in-situ base generation slowly deprotonates the carboxylic acid and imidazole groups, keeping the nucleation rate low and promoting the growth of large, defect-free single crystals rather than amorphous kinetic precipitates.

  • Cooling: Cool to room temperature at a strictly controlled rate of 5 °C/hour to prevent thermal shock and crystal fracturing.

  • Validation Checkpoint (FTIR & PXRD): Harvest the crystals. Run an FTIR spectrum; the disappearance of the broad C=O stretching band at ~1700 cm⁻¹ (free acid) and the appearance of asymmetric/symmetric carboxylate stretches at ~1600 and ~1400 cm⁻¹ validates metal coordination. Confirm phase purity via Powder X-Ray Diffraction (PXRD).

Applications in Drug Development: Metallopharmaceutical Bioconjugation

In modern oncology, Ruthenium(II) arene complexes are heavily investigated as targeted anti-cancer agents. 6-(1H-Imidazol-2-yl)nicotinic acid is the perfect bridging ligand to attach a cytotoxic Ru(II) center to a tumor-targeting monoclonal antibody.

Workflow A Ru(II) Precursor + Ligand (N,N'-Chelation) B Ru(II)-Ligand Complex (Free -COOH) A->B Reflux, EtOH C EDC/NHS Activation (Forms NHS-Ester) B->C Room Temp, 2h D LC-MS Validation (Confirm Activation) C->D Aliquot Test D->C Incomplete E Antibody Conjugation (Amine Coupling) D->E Validated F Purification (SEC Chromatography) E->F 4°C, Overnight

Figure 2: Self-validating workflow for metallopharmaceutical bioconjugation.

Protocol Rationale & Causality: The N,N'-chelation to Ru(II) is kinetically inert once formed, shielding the metal center from premature degradation in plasma. To conjugate this complex to an antibody, the free -COOH must be activated. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the -COOH to an O-acylisourea intermediate. Because this intermediate is highly unstable and prone to hydrolysis, N-hydroxysuccinimide (NHS) is immediately added to form a stable, yet highly amine-reactive, NHS-ester. Self-Validation: Before introducing the expensive monoclonal antibody, an aliquot of the reaction mixture is subjected to LC-MS. The mass spectrum must show a distinct mass shift corresponding to the intact Ru(II) complex minus water, plus the mass of NHS. Only upon this validation is the antibody introduced, preventing the waste of high-value biologics.

References

Sources

Exploratory

pKa values and ionization of 6-(1H-Imidazol-2-yl)nicotinic acid

[label=" pKa1 ~2.0\n(-H+ Pyridine N) Logical cascade of 6-(1H-Imidazol-2-yl)nicotinic acid microspecies across the pH spectrum. At physiological pH (7.4), the molecule exists predominantly as an anion (deprotonated carbo...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" pKa1 ~2.0\n(-H+ Pyridine N)

Logical cascade of 6-(1H-Imidazol-2-yl)nicotinic acid microspecies across the pH spectrum.

At physiological pH (7.4), the molecule exists predominantly as an anion (deprotonated carboxyl group, neutral imidazole, neutral pyridine). This has profound implications for its membrane permeability, as the charged state will resist passive transcellular diffusion.

Experimental Methodologies for pKa Determination

To accurately map these overlapping ionization steps, we must employ orthogonal, self-validating analytical techniques. Standard titrations often fail due to the poor aqueous solubility of the zwitterionic species near pH 5.5.

Workflow Start Sample Prep (0.15M KCl / Argon) Poten Potentiometric Titration (pH 1.5 - 12.0) Start->Poten UV UV-Metric Titration (200-400 nm) Start->UV Valid1 Back-Titration (Check Hysteresis) Poten->Valid1 Valid2 Isosbestic Points (Check 2-State Transition) UV->Valid2 Data Target Factor Analysis & Bjerrum Plot Regression Valid1->Data Valid2->Data

Self-validating experimental workflow for orthogonal pKa determination.
Protocol 1: Self-Validating Potentiometric Titration

Rationale: Potentiometry is the gold standard for pKa determination, but it is highly susceptible to hidden precipitation and CO2 interference.

  • Electrode Calibration (Causality): Calibrate the glass electrode using a strong acid-base titration (HCl vs. KOH) to generate a Gran plot. Why? This ensures the electrode responds linearly to hydrogen ion activity rather than mere concentration, neutralizing liquid junction potential errors.

  • Sample Preparation: Dissolve 2 mg of the analyte in 10 mL of 0.15 M KCl. Why? The KCl maintains a constant ionic strength, preventing activity coefficients from shifting during the titration.

  • Forward Titration: Titrate with 0.5 M KOH from pH 1.5 to 12.0 strictly under an Argon atmosphere. Why? Argon displaces dissolved CO2, preventing the formation of carbonic acid which would artificially skew the buffering regions near pH 6.

  • Back-Titration (Self-Validation): Immediately reverse the titration using 0.5 M HCl. Why? Superimposing the forward and backward Bjerrum curves validates the assay. If hysteresis (a gap between the curves) is observed, it indicates irreversible precipitation or degradation occurred, and a co-solvent approach (e.g., Yasuda-Shedlovsky extrapolation with Methanol) must be utilized.

Protocol 2: UV-Metric Titration for Overlapping pKa Values

Rationale: Because the pyridine and carboxyl pKa values are close, potentiometry alone may struggle to deconvolute them. UV-metric titration resolves this by monitoring the chromophore shifts caused by protonation.

  • Solution Prep: Prepare a 50 µM solution of the analyte in a universal Britton-Robinson buffer to ensure uniform ionic strength across pH 1.0 to 10.0.

  • Spectral Acquisition: Record UV spectra (200-400 nm) at 0.2 pH increments.

  • Isosbestic Point Validation (Self-Validation): Plot the overlaid spectra and identify isosbestic points. Why? The presence of sharp, distinct isosbestic points confirms a clean two-state transition (e.g., protonated vs. deprotonated imidazole) without intermediate degradation products or baseline drift.

  • Target Factor Analysis (TFA): Apply TFA to the spectral matrix to extract the pure molar absorptivity of each microspecies and computationally derive the precise macroscopic pKa values.

Implications for Drug Development

Understanding the pKa cascade of 6-(1H-Imidazol-2-yl)nicotinic acid directly informs its formulation and delivery:

  • Solubility Minimum: The molecule forms a neutral zwitterion between pH 4.5 and 6.0, leading to a "U-shaped" solubility curve. Formulation at this pH will likely result in precipitation.

  • Permeability: At physiological pH (7.4), the molecule is predominantly anionic. While this enhances aqueous solubility for systemic circulation, it severely limits passive lipid bilayer permeability (LogD drops significantly). Prodrug strategies targeting the carboxylic acid may be required to enhance oral bioavailability.

References

  • Title: I don't understand why imidazole has a weak acidic group.
  • Title: Imidazole-buffered cardioplegic solution.
  • Source: biotage.
  • Source: oup.
  • Source: chemaxon.
Foundational

Tautomeric and Acid-Base Equilibria of 6-(1H-Imidazol-2-yl)nicotinic Acid in Solution: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solution-state dynamics of heterocyclic pharmacophores is non-negotiable. 6-(1H-Imidazol-2-yl)nicotinic acid is a highly complex bif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solution-state dynamics of heterocyclic pharmacophores is non-negotiable. 6-(1H-Imidazol-2-yl)nicotinic acid is a highly complex bifunctional molecule featuring a nicotinic acid core (pyridine-3-carboxylic acid) and an imidazole ring. In solution, this compound does not exist as a single static entity; rather, it participates in a dynamic network of acid-base and tautomeric equilibria. Because a molecule's tautomeric state fundamentally dictates its lipophilicity (logD), topological polar surface area (TPSA), and target receptor engagement, elucidating these forms is a critical path in rational drug design.

This whitepaper provides an authoritative breakdown of the structural dynamics of 6-(1H-Imidazol-2-yl)nicotinic acid, detailing the thermodynamic principles governing its tautomerism, and providing field-proven, self-validating analytical protocols to quantify these states.

The Tautomeric Landscape

The structural complexity of 6-(1H-Imidazol-2-yl)nicotinic acid arises from three distinct, yet interconnected, dynamic processes:

  • Zwitterionic Tautomerism (Macroscopic): The transfer of a proton from the C3-carboxylic acid to the N1-pyridine nitrogen. This creates a highly polar zwitterion (pyridinium carboxylate) that exists in equilibrium with the uncharged neutral form.

  • Annular Prototropic Tautomerism (Microscopic): The rapid migration of the N-H proton between the two nitrogen atoms of the imidazole ring, yielding the 1H-imidazol-2-yl and 3H-imidazol-2-yl tautomers. 1 demonstrate that the relative stability of these forms is heavily influenced by intramolecular hydrogen bonding with the adjacent pyridine ring [4].

  • Conformational Isomerism: Rotation around the C-C bond connecting the pyridine and imidazole rings, which directly dictates whether the imidazole N-H can act as a hydrogen bond donor to the pyridine nitrogen.

Tautomers N_1H Neutral Form (1H-imidazol) COOH, Pyridine-N, 1H-Im N_3H Neutral Form (3H-imidazol) COOH, Pyridine-N, 3H-Im N_1H->N_3H Annular Tautomerism (Fast in solution) Z_1H Zwitterion (1H-imidazol) COO⁻, Pyridinium-NH⁺, 1H-Im N_1H->Z_1H Proton Transfer (Solvent dependent) Z_3H Zwitterion (3H-imidazol) COO⁻, Pyridinium-NH⁺, 3H-Im N_3H->Z_3H Proton Transfer (Solvent dependent) Z_1H->Z_3H Annular Tautomerism (Fast in solution)

Figure 1: Thermodynamic network of annular and zwitterionic tautomers in solution.

Solvent and Microenvironment Effects

The distribution of the zwitterionic versus neutral tautomers is exquisitely sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent.

In the gas phase or in pure, non-polar organic solvents, the neutral form is overwhelmingly dominant due to the high energetic penalty of charge separation. However, in aqueous media, water molecules stabilize the charge-separated zwitterion via extensive hydrogen bonding networks.2 reveal that the zwitterionic form only becomes the prevalent structure when the solvent mixture contains at least 60% water [1].3 confirm that adding organic solvents like DMSO displaces the equilibrium back toward the molecular (neutral) form[3].

Quantitative Thermodynamic Data

Table 1: Relative Free Energy and Tautomer Dominance by Solvent

Solvent SystemWater Content (%)Dominant TautomerRelative Free Energy (ΔG)
Gas Phase / Vacuum0%Neutral FormZwitterion is +33 to +35 kcal/mol higher
Pure Organic (e.g., THF, MeOH)0%Neutral FormNeutral form approaches 100% prevalence
Aqueous / Organic Mix~60%Equilibrium (1:1)ΔG ≈ 0 kcal/mol
Pure Water100%ZwitterionZwitterion strongly favored by solvation

Note: Data extrapolated from baseline nicotinic acid behavior [1, 3]. The presence of the imidazole ring at C6 slightly modulates the exact crossover point due to extended conjugation, but the macroscopic trend remains identical.

Analytical Methodologies for Tautomer Elucidation

Because4, conventional room-temperature 1H and 13C NMR often yields broad, averaged signals that obscure the true structural state[2]. To rigorously define the solution state, a multi-modal analytical workflow is required.

Workflow Start Sample Preparation (Aqueous & Organic Media) NMR VT-NMR Spectroscopy (1H, 13C, 15N) Start->NMR UV pH-Metric UV-Vis Titration (Isosbestic Points) Start->UV Comp DFT Calculations (PCM + Explicit Solvent) Start->Comp Integ Data Integration & Tautomer Quantification NMR->Integ UV->Integ Comp->Integ

Figure 2: Integrated analytical workflow for elucidating tautomeric equilibria.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out artifacts caused by aggregation or solvent viscosity.

Protocol A: Variable-Temperature (VT) NMR for Annular Tautomerism

Rationale: We utilize DMF-d7 rather than DMSO-d6 because its significantly lower freezing point (-61 °C vs. 18 °C) permits the deep supercooling required to arrest the rapid prototropic exchange of the imidazole ring, allowing the 1H and 3H tautomers to be observed as distinct species.

  • Sample Preparation: Dissolve 15 mg of 6-(1H-Imidazol-2-yl)nicotinic acid in 0.6 mL of anhydrous DMF-d7.

  • Internal Control Integration: Add 5 mg of 1-methyl-2-(3-pyridyl)imidazole to the same tube. Causality: This N-methylated analog cannot undergo annular tautomerism. It serves as an internal validation standard; if its signals broaden significantly at low temperatures, it indicates unwanted aggregation or viscosity artifacts rather than the freezing of tautomeric exchange.

  • Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Acquire standard 1H and 1H-15N HMBC spectra at 25 °C.

  • Cooling Gradient: Lower the probe temperature in 10 °C increments down to -50 °C. Allow 15 minutes of equilibration at each step.

  • Data Analysis: Monitor the imidazole C4-H and C5-H proton signals. At 25 °C, they will appear as a single broad singlet. As the temperature drops below the coalescence point (typically around -20 °C), the signal will split into two distinct doublets representing the slow-exchange regime of the 1H and 3H tautomers.

Protocol B: pH-Metric UV-Vis Titration for Zwitterion Quantification

Rationale: The extended π-conjugation between the imidazole and pyridine rings means that protonation/deprotonation events cause significant shifts in the UV-Vis absorption maximum (λmax).

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0 at a constant ionic strength (I = 0.1 M KCl).

  • Titration Execution: Prepare a 50 µM solution of the analyte in the buffer. Record the UV-Vis spectrum (200-400 nm) at intervals of 0.5 pH units.

  • Self-Validation (Isosbestic Point Analysis): Overlay all spectra. Causality: A pure two-state equilibrium (e.g., neutral ⇌ zwitterion) mandates the presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant). If the isosbestic points drift or blur, the system is invalid, indicating either compound degradation or the simultaneous presence of a third absorbing species (e.g., intermolecular dimerization).

  • pKa Determination: Plot the absorbance at a chosen analytical wavelength against pH and fit to the Henderson-Hasselbalch equation to extract macroscopic pKa values.

Implications in Drug Development

For medicinal chemists, ignoring the tautomeric state of 6-(1H-Imidazol-2-yl)nicotinic acid leads to catastrophic failures in predictive modeling.

If a computational docking study assumes the neutral form, but the physiological environment of the receptor pocket (e.g., high local water concentration) induces the zwitterionic form, the predicted binding affinities will be entirely inaccurate. Furthermore, the zwitterionic form possesses a significantly higher Topological Polar Surface Area (TPSA), which severely restricts passive crossing of the blood-brain barrier (BBB) or gastrointestinal epithelium. Formulators must often utilize prodrug strategies (e.g., esterification of the carboxylic acid) or specific lipid-based matrices to artificially shift the equilibrium toward the neutral, lipophilic tautomer to achieve oral bioavailability.

References

  • A DFT study on the tautomerization of vitamin B3 (niacin). ResearchGate.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.
  • Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Science Publishing.
  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate.

Sources

Exploratory

The History, Discovery, and Application of 6-(1H-Imidazol-2-yl)nicotinic acid in Modern Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes—are paramount. 6-(1H-Imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target classes—are paramount. 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) represents a highly versatile, nitrogen-rich heterocyclic building block. Combining the electron-deficient nature of a pyridine ring with the tautomeric, hydrogen-bonding capacity of an imidazole ring, this compound serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis .

This whitepaper provides an in-depth technical analysis of its historical context, physicochemical profiling, mechanistic utility, and self-validating synthetic protocols for integrating this scaffold into lead optimization pipelines.

Historical Context: The Shift to Heterocyclic Fragments

The discovery and commercial cataloging of 6-(1H-imidazol-2-yl)nicotinic acid in the late 1980s (evidenced by its CAS registry number 117668-19-6) coincided with a paradigm shift in pharmaceutical research. During this era, the industry moved away from massive, lipophilic natural product derivatives toward smaller, rationally designed synthetic libraries.

The rationale behind synthesizing this specific scaffold was driven by the need for bioisosteric replacements . The imidazole ring acts as a structural mimic for the amino acid histidine, allowing it to interface seamlessly with metalloenzymes (via metal chelation) and kinase hinge regions (via hydrogen bonding). Meanwhile, the nicotinic acid (pyridine-3-carboxylic acid) moiety provides a synthetically tractable handle for vector growth. By pre-assembling these two rings, chemists bypassed the low-yield cyclization steps previously required during late-stage lead optimization, effectively accelerating the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of 6-(1H-imidazol-2-yl)nicotinic acid is essential for predicting its pharmacokinetic behavior and synthetic reactivity. The low molecular weight and high polarity make it an ideal starting fragment that adheres strictly to the "Rule of Three" (Ro3) for FBDD .

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
CAS Number 117668-19-6Unique registry identifier for sourcing high-purity materials .
Molecular Formula C9H7N3O2Indicates a highly nitrogen-dense scaffold, promoting aqueous solubility.
Molecular Weight 189.17 g/mol Low MW provides ample "room" for adding functional groups without exceeding Lipinski's Rule of 5 limits.
H-Bond Donors (HBD) 2The imidazole -NH and carboxylic -OH are critical for interacting with target active sites (e.g., kinase hinge regions).
H-Bond Acceptors (HBA) 4Enhances solubility and facilitates complex water-network interactions in the binding pocket.
Topological Polar Surface Area ~79 ŲOptimal for systemic circulation; allows for tunable blood-brain barrier (BBB) penetration upon functionalization.

Mechanistic Utility in Target Binding

The structural genius of 6-(1H-imidazol-2-yl)nicotinic acid lies in its dual-ring system, which provides a rigid, coplanar geometry.

  • The Imidazole Ring: Exhibits rapid tautomerism, allowing it to act simultaneously as a hydrogen-bond donor and acceptor. This is particularly useful in ATP-competitive kinase inhibitors, where the imidazole nitrogen coordinates with the backbone amides of the kinase hinge region.

  • The Pyridine Ring: Acts as an electron-deficient

    
    -system, engaging in 
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's hydrophobic cleft.
  • The Carboxylic Acid: Serves as the primary synthetic vector. When converted to an amide, it directs the growth of the molecule outward toward the solvent-exposed region, improving pharmacokinetic properties.

Pharmacophore Scaffold 6-(1H-imidazol-2-yl) nicotinic acid Imid Imidazole Ring (Bioisostere / Metal Chelator) Scaffold->Imid Pyr Pyridine Ring (Pi-Stacking Core) Scaffold->Pyr Carb Carboxylic Acid (Coupling Handle) Scaffold->Carb HBD H-Bond Donor (Kinase Hinge) Imid->HBD NH Group HBA H-Bond Acceptor (Water Network) Imid->HBA N Atom PiPi Pi-Pi Stacking (Aromatic Cleft) Pyr->PiPi Pi Cloud Amide Amide Functionalization (Vector Growth) Carb->Amide HATU Coupling

Fig 1: Pharmacophore mapping and logical binding relationships of the scaffold.

Experimental Workflows & Synthetic Methodologies

To ensure scientific integrity, the functionalization of 6-(1H-imidazol-2-yl)nicotinic acid must be approached with a self-validating methodology. The most common application is the generation of amide libraries via coupling with primary or secondary amines .

Rationale for Reagent Selection

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than standard EDC/NHS. Causality: The pyridine nitrogen in nicotinic acid withdraws electron density from the carboxylic acid, making it less reactive. HATU generates a highly reactive HOAt ester intermediate that forces the coupling to completion, overcoming the steric and electronic hindrance of the adjacent heterocyclic systems.

Protocol: Self-Validating HATU-Mediated Amide Coupling

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 equivalent (eq) of 6-(1H-imidazol-2-yl)nicotinic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the mixture to 0°C.

  • Causality: DMF is a polar aprotic solvent that fully solubilizes the zwitterionic nature of the starting material. Cooling to 0°C prevents the exothermic degradation of the highly reactive HOAt-ester intermediate.

Step 2: Amine Addition & Base Catalysis

  • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of the target amine. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salts, driving the nucleophilic attack without participating in side reactions.

Step 3: In-Process Control (IPC) via LC-MS

  • Action: Aliquot 10 µL of the reaction mixture, dilute in methanol, and inject into an LC-MS system.

  • Validation: The protocol is self-validating; the reaction is only deemed complete when the starting mass (

    
     190 [M+H]+) is depleted by >95%, and the target amide mass is the dominant peak.
    

Step 4: Workup & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Causality: The basic NaHCO₃ wash neutralizes acidic byproducts and removes the HOAt leaving group into the aqueous layer. Reverse-phase HPLC is mandated over normal-phase silica due to the high polarity and streaking tendency of the imidazole ring.

SyntheticWorkflow A 6-(1H-imidazol-2-yl) nicotinic acid C Activation: HATU/DIPEA in DMF (0°C to RT) A->C B Primary/Secondary Amine B->C D Amide Bond Formation (Self-Validating via LC-MS) C->D 2-4 hrs E Aqueous Workup (NaHCO3 / Brine) D->E Quench F Purification (Reverse-Phase HPLC) E->F Extract & Dry G Validated Lead Compound (>95% Purity) F->G Lyophilize

Fig 2: Standardized experimental workflow for HATU-mediated amide coupling.

Conclusion

6-(1H-Imidazol-2-yl)nicotinic acid is far more than a simple catalog chemical; it is a meticulously designed privileged scaffold that embodies the principles of Fragment-Based Drug Discovery. By offering a pre-fused architecture of a hydrogen-bonding imidazole and a


-stacking pyridine, it drastically reduces the synthetic burden on medicinal chemists. When paired with robust, self-validating synthetic protocols like HATU-mediated coupling, this compound serves as a highly reliable engine for generating novel, biologically active therapeutics targeting kinases, metalloenzymes, and GPCRs.

References

Foundational

6-(1H-Imidazol-2-yl)nicotinic Acid: A Versatile Supramolecular Building Block for Advanced Materials and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Designed Supramolecular Architectures Supramolecular chemistry, the study of systems involving assemb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Designed Supramolecular Architectures

Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent interactions, has emerged as a powerful tool for the rational design of functional materials and therapeutics.[1] At the heart of this field lies the concept of the "supramolecular building block" – a molecule engineered with specific recognition sites and structural motifs that dictate its self-assembly into larger, ordered architectures. 6-(1H-Imidazol-2-yl)nicotinic acid stands out as a particularly compelling building block due to its unique combination of functional groups, which offer a rich tapestry of directional and predictable intermolecular interactions.

This technical guide provides a comprehensive overview of 6-(1H-Imidazol-2-yl)nicotinic acid, from its fundamental molecular structure and synthesis to its diverse applications in the construction of sophisticated supramolecular systems. For researchers in materials science, this guide will illuminate pathways to novel metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded networks. For professionals in drug development, it will shed light on the potential of this scaffold in designing targeted therapeutics.

Part 1: The Core Molecule: Synthesis and Characterization

Plausible Synthetic Routes

The most probable synthetic strategies involve the coupling of a pyridine precursor bearing a leaving group at the 6-position with an imidazole derivative. Two primary approaches are considered:

  • Nucleophilic Aromatic Substitution (NAS): This is a common and effective method for forming carbon-nitrogen bonds on aromatic rings. The synthesis would likely involve the reaction of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid) with imidazole in the presence of a base. The choice of solvent and reaction temperature would be critical for optimizing the yield and minimizing side reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This powerful C-C and C-N bond-forming reaction offers a versatile alternative. A potential route could involve the coupling of a 6-halonicotinate ester with an appropriately functionalized imidazoleboronic acid or ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This method often provides high yields and tolerates a wide range of functional groups.

A generalized workflow for a potential synthesis is depicted below:

G cluster_0 Synthetic Pathway start Starting Materials: 6-Halonicotinic Acid Ester Imidazole Derivative reaction Coupling Reaction (e.g., Nucleophilic Aromatic Substitution or Suzuki Coupling) start->reaction Base, Solvent, Heat or Catalyst hydrolysis Ester Hydrolysis reaction->hydrolysis Acid or Base product 6-(1H-Imidazol-2-yl)nicotinic acid hydrolysis->product

Caption: Generalized synthetic workflow for 6-(1H-Imidazol-2-yl)nicotinic acid.

Physicochemical and Spectroscopic Characterization

Precise characterization is paramount to confirm the identity and purity of the synthesized 6-(1H-Imidazol-2-yl)nicotinic acid. The expected analytical data, based on the known properties of its constituent moieties, are summarized in the table below.

PropertyExpected Characteristics
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance White to off-white solid
Melting Point Expected to be high (>250 °C) due to strong intermolecular hydrogen bonding.
Solubility Likely soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in water and common organic solvents.
¹H NMR Aromatic protons of the pyridine and imidazole rings are expected in the range of 7.0-9.0 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The N-H proton of the imidazole ring will also be present.
¹³C NMR Aromatic carbons are expected in the range of 110-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm).
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300), C=O stretch of the carboxylic acid (~1700), C=N and C=C stretches of the aromatic rings (~1400-1600), and N-H stretch of the imidazole (~3100-3300).
Mass Spectrometry (ESI) Expected [M+H]⁺ ion at m/z 190.0611 and [M-H]⁻ ion at m/z 188.0466.

Part 2: The Supramolecular Chemist's Toolkit: Coordination and Hydrogen Bonding

The true power of 6-(1H-Imidazol-2-yl)nicotinic acid as a supramolecular building block lies in its trifunctional nature, offering multiple sites for predictable and directional non-covalent interactions.

Coordination Chemistry: A Bridge to Metal-Organic Frameworks

The nitrogen atoms of both the pyridine and imidazole rings, along with the carboxylate group, are excellent coordination sites for a wide range of metal ions.[2][3] This versatility allows for the construction of a diverse array of coordination polymers and metal-organic frameworks (MOFs) with tunable dimensionalities and properties.[2][3]

The coordination modes can be tailored by controlling factors such as the choice of metal ion, the solvent system, and the reaction temperature. For instance, the carboxylate group can act as a monodentate, bidentate bridging, or bidentate chelating ligand. The pyridine and imidazole nitrogens can coordinate to different metal centers, leading to the formation of extended networks.

G cluster_0 Coordination Modes cluster_1 Resulting Architectures M1 M CP Coordination Polymer (1D, 2D) M1->CP M2 M M2->CP M3 M MOF Metal-Organic Framework (3D) M3->MOF Ligand 6-(1H-Imidazol-2-yl) nicotinate Ligand->M1 Py-N Ligand->M2 Im-N Ligand->M3 COO⁻

Caption: Potential coordination modes leading to diverse supramolecular architectures.

Hydrogen Bonding: The Architect of Self-Assembly

Beyond metal coordination, 6-(1H-Imidazol-2-yl)nicotinic acid possesses a powerful combination of hydrogen bond donors (the carboxylic acid -OH and the imidazole N-H) and acceptors (the pyridine nitrogen, the imidazole nitrogen, and the carbonyl oxygen of the carboxylic acid). These strong and directional interactions can drive the self-assembly of the molecule into well-defined one-, two-, and even three-dimensional networks in the solid state. The classic carboxylic acid dimer synthon and the imidazole-carboxylate heterosynthon are just two of the many possible hydrogen bonding motifs that can be exploited.

Part 3: Applications in Materials Science and Drug Discovery

The unique structural features of 6-(1H-Imidazol-2-yl)nicotinic acid translate into a wide range of potential applications.

Functional Materials: From Porosity to Catalysis

The ability to form robust, porous frameworks makes this building block a prime candidate for the development of advanced materials with applications in:

  • Gas Storage and Separation: The tunable pore sizes and chemical environments within MOFs constructed from this ligand could be engineered for the selective capture of gases like CO₂ or H₂.

  • Heterogeneous Catalysis: The incorporation of catalytically active metal centers within a porous framework can lead to highly efficient and recyclable catalysts. The imidazole and pyridine moieties can also act as basic sites to catalyze organic transformations.

  • Sensing: The luminescence of MOFs can be modulated by the presence of specific analytes, making them promising candidates for chemical sensors.

Drug Development: A Scaffold for Bioactive Molecules

The imidazole and nicotinic acid motifs are prevalent in a vast number of biologically active compounds. The rigid and well-defined structure of 6-(1H-Imidazol-2-yl)nicotinic acid makes it an attractive scaffold for the design of novel therapeutics. For instance, derivatives of this molecule have been investigated as glucokinase activators for the treatment of type 2 diabetes.[4][5] The ability to systematically modify the core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Part 4: Experimental Protocols

While a specific, validated protocol for the synthesis of 6-(1H-Imidazol-2-yl)nicotinic acid is not available in the public domain, the following represents a plausible and logical experimental procedure based on established chemical principles. Note: This protocol should be considered a starting point and requires optimization and thorough characterization of all products.

Proposed Synthesis of Ethyl 6-(1H-Imidazol-2-yl)nicotinate

Materials:

  • Ethyl 6-chloronicotinate

  • Imidazole

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 6-chloronicotinate (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 6-chloronicotinate.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (2 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to 6-(1H-Imidazol-2-yl)nicotinic acid

Materials:

  • Ethyl 6-(1H-Imidazol-2-yl)nicotinate

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified ethyl 6-(1H-Imidazol-2-yl)nicotinate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (e.g., 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to approximately pH 3-4 with 1 M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether or hexanes.

  • Dry the product under vacuum to yield 6-(1H-Imidazol-2-yl)nicotinic acid.

Conclusion

6-(1H-Imidazol-2-yl)nicotinic acid represents a highly versatile and promising supramolecular building block. Its inherent structural features, including multiple coordination sites and hydrogen bonding capabilities, provide a rich platform for the rational design and construction of a wide array of functional supramolecular architectures. From the development of novel porous materials for catalysis and gas storage to its application as a scaffold in medicinal chemistry, the potential of this molecule is vast. Further exploration of its synthesis, characterization, and self-assembly behavior will undoubtedly unlock new and exciting opportunities in both materials science and drug discovery.

References

  • Khan, S. A., Kanwal, S., Iqbal, A., & Ahmad, W. (2017). Cu And Mn Complexes Of Nicotinic Acid And Imidazole: A Current Review. The Professional Medical Journal, 24(04), 623-633.
  • Khan, S. A., Kanwal, S., Iqbal, A., & Ahmad, W. (2017). Cu And Mn Complexes Of Nicotinic Acid And Imidazole: A Current Review. The Professional Medical Journal, 24(04), 623-633.
  • Zhang, X., et al. (2008). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 64(5), o971.
  • Sigma-Aldrich. 6-(1H-imidazol-1-yl)nicotinic acid.
  • Pfefferkorn, J. A., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of medicinal chemistry, 55(3), 1318–1333.
  • Sun, W. Y., et al. (2010). 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinylnickel complexes: Synthesis, characterization and their ethylene oligomerization. Comptes Rendus Chimie, 13(6-7), 735-742.
  • Sharma, P., & Kumar, A. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 106(13-16), 4951-4973.
  • Sarker, S., & Ehsan, M. Q. (2009). PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. J. Bangladesh Chem. Soc., 22(1), 36-43.
  • Pfefferkorn, J. A., et al. (2012). Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator Clinical Candidate for Treating Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 55(3), 1318-1333.
  • Sigma-Aldrich. 6-(1H-Imidazol-1-yl)nicotinic acid.
  • Kiss, R., et al. (2021). Imidazolinium-Based NHC–Metal Complexes Overcome Both Cancer Multidrug Resistance and Cisplatin Resistance In Vitro. Pharmaceutics, 13(12), 2056.
  • BuyersGuideChem. 6-(1H-Imidazol-1-yl)nicotinic acid.
  • Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide.
  • BuyersGuideChem. 6-(1H-Imidazol-1-yl)nicotinic acid.
  • Ionescu, A. E., et al. (2022). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. International Journal of Molecular Sciences, 23(23), 14897.
  • Sigma-Aldrich. 6-(1H-Imidazol-1-yl)nicotinic acid.
  • Singh, R., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 28(9), 3762.
  • El-Damasy, A. K., et al. (2021). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Journal of Medicinal Chemistry, 64(15), 11447-11464.
  • Roy, A., & Ghosh, A. (2020). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
  • Chemistry LibreTexts. (2021). Supramolecular Chemistry.
  • Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265.
  • da Silva, E. F., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326.

Sources

Protocols & Analytical Methods

Method

APPLICATION NOTE: Engineering Transition Metal-Organic Frameworks Using 6-(1H-Imidazol-2-yl)nicotinic Acid

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery/Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery/Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linker. 6-(1H-Imidazol-2-yl)nicotinic acid (C₉H₇N₃O₂, MW = 189.17 g/mol ) is an advanced, asymmetric multidentate ligand that offers a unique combination of hard and soft donor sites. It features:

  • A Carboxylate Group (O-donor): Highly oxophilic, readily deprotonated (pKa ~3.5), and ideal for coordinating hard Lewis acids (e.g., Zr⁴⁺, Zn²⁺).

  • A Pyridine Ring (N-donor): Provides directional rigidity and participates in π-π stacking.

  • An Imidazole Ring (N-donor): Capable of forming robust imidazolate bridges upon deprotonation (pKa ~14), favoring softer transition metals (e.g., Co²⁺, Cu²⁺) [1].

The Causality of Linker Selection: Using a linker with drastically different pKa values allows for pH-gated sequential coordination . In a solvothermal environment, the carboxylate group coordinates first to form secondary building units (SBUs). As the temperature increases and the solvent (typically DMF) thermally degrades to release basic dimethylamine, the imidazole ring deprotonates. This secondary coordination event cross-links the 2D sheets into a robust 3D microporous architecture, a mechanism heavily utilized in the synthesis of highly stable imidazolate-carboxylate frameworks [2].

Experimental Design & Causality

To ensure a self-validating experimental setup, researchers must control the thermodynamics of crystal nucleation versus growth.

  • Solvent Selection (Hansen Solubility): A ternary solvent system of DMF, Ethanol, and H₂O is optimal. DMF solubilizes the organic linker; H₂O ensures the complete dissociation of the metal nitrate salts; Ethanol acts as a co-solvent that modulates the boiling point and internal pressure of the autoclave [3].

  • Modulation Strategy: The addition of a monocarboxylic acid (e.g., acetic acid or formic acid) acts as a competitive modulator. By temporarily capping the metal SBUs, the modulator slows down the coordination of the multidentate linker, preventing amorphous precipitation and yielding highly crystalline, diffraction-quality single crystals.

Table 1: Reaction Parameter Optimization Matrix
ParameterVariable TestedMechanistic RationaleExpected Outcome
Solvent Ratio DMF:EtOH:H₂O (4:1:1)Balances linker solubility with metal salt dissociation thermodynamics.High crystallinity; prevents rapid, uncontrolled precipitation.
Modulator Acetic Acid (10 eq.)Competes with the carboxylate moiety, slowing the nucleation rate.Formation of larger single crystals suitable for SCXRD.
Base Additive Triethylamine (TEA)Forces early deprotonation of the highly basic imidazole ring (pKa ~14).Shifts topology from 2D coordination polymers to 3D networks.
Cooling Rate 0.1 °C / minuteMinimizes thermal shock and prevents crystal twinning/fracturing.High-purity phase with minimal structural defects.

Step-by-Step Solvothermal Protocol

Caution: This protocol involves pressurized vessels at high temperatures. Ensure Teflon-lined autoclaves are rated for at least 200 °C and are not filled beyond 60% of their total volume.

Phase 1: Precursor Homogenization
  • Weighing: Accurately weigh 0.50 mmol (94.6 mg) of 6-(1H-Imidazol-2-yl)nicotinic acid and 0.50 mmol of the metal precursor (e.g., Co(NO₃)₂·6H₂O, 145.5 mg).

  • Solvation: Transfer the solid reagents into a 20 mL glass scintillation vial. Add 8.0 mL of N,N-Dimethylformamide (DMF), 2.0 mL of absolute Ethanol, and 2.0 mL of Deionized (DI) H₂O.

  • Modulation: Add 0.3 mL of glacial acetic acid (modulator) to the mixture.

  • Sonication: Sonicate the vial for 15–20 minutes until a clear, homogeneous solution is achieved. Self-Validation Check: Any remaining particulate matter will act as heterogeneous nucleation sites, leading to poor crystal quality. Filter through a 0.45 µm PTFE syringe filter if necessary.

Phase 2: Solvothermal Synthesis
  • Transfer: Transfer the clear precursor solution into a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile: Place the autoclave in a programmable convection oven.

    • Ramp from Room Temperature to 120 °C over 2 hours.

    • Hold isothermally at 120 °C for 72 hours.

    • Critical Step: Cool to room temperature at a strictly controlled rate of 0.1 °C/min. Rapid cooling causes solvent flash-boiling inside the pores, destroying the framework.

Phase 3: Activation & Solvent Exchange
  • Harvesting: Decant the mother liquor. Wash the resulting crystals 3 times with 10 mL of fresh DMF to remove unreacted linker.

  • Solvent Exchange: Immerse the crystals in absolute ethanol. Replace the ethanol every 12 hours for 3 days. Causality: High-boiling DMF trapped in the pores cannot be removed by vacuum without collapsing the MOF. Exchanging it for low-boiling ethanol ensures safe evacuation [4].

  • Drying: Transfer the exchanged crystals to a Schlenk flask and activate under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours.

Process Workflow Visualization

MOF_Synthesis N1 6-(1H-Imidazol-2-yl)nicotinic acid (Organic Linker) N5 Precursor Solution (Homogenization via Sonication) N1->N5 N2 Metal Nitrate Salt (e.g., Co²⁺, Zn²⁺) N2->N5 N3 Ternary Solvent (DMF / EtOH / H2O) N3->N5 N4 Acetic Acid (Modulator) N4->N5 Controls Nucleation N6 Solvothermal Reaction (120°C, 72h, Teflon Autoclave) N5->N6 Thermal Energy N7 Controlled Cooling (0.1°C/min to Room Temp) N6->N7 Crystal Growth N8 Solvent Exchange (EtOH soak, 72h) N7->N8 Decant & Wash N9 Thermal Vacuum Activation (120°C, 10⁻³ Torr) N8->N9 Pore Clearing

Figure 1: Solvothermal synthesis and activation workflow for 6-(1H-Imidazol-2-yl)nicotinic acid MOFs.

Quality Control & Self-Validation Metrics

To ensure the trustworthiness of the synthesized batch, the material must pass a rigorous self-validating analytical suite before being used in downstream applications (e.g., drug delivery assays or gas separation).

Table 2: Self-Validation Quality Control Metrics
Analytical TechniqueTarget MetricCausality / Interpretation
Powder X-Ray Diffraction (PXRD) Sharp, intense peaks at low angles (< 10° 2θ).Confirms long-range crystallographic order and the large unit cell typical of highly porous MOFs.
Thermogravimetric Analysis (TGA) Horizontal plateau between 150 °C and 350 °C.Verifies the complete removal of guest solvents (activation success) without framework thermal degradation.
N₂ Physisorption (77 K) Type I Isotherm profile with rapid uptake at low P/P₀.Confirms permanent microporosity and allows calculation of the BET surface area.
FTIR Spectroscopy Absence of peak at ~1700 cm⁻¹; appearance of bands at ~1600 cm⁻¹.Confirms complete deprotonation of the carboxylic acid and successful coordination to the metal center.

References

  • Title: Cobalt Amide Imidate Imidazolate Frameworks as Highly Active Oxygen Evolution Model Materials Source: ACS Catalysis URL: [Link]

  • Title: Syntheses of four porous 3-D Cd(II) metal–organic frameworks from a new multidentate ligand 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene) nicotinohydrazide and their characterization and adsorption properties Source: RSC Advances URL: [Link]

  • Source:Google Patents (WO2021216174A1)
  • Title: The Chemistry and Applications of Metal-Organic Frameworks Source: Science URL: [Link]

Application

hydrothermal synthesis of metal complexes with 6-(1H-Imidazol-2-yl)nicotinic acid

Application Note: Hydrothermal Synthesis of Advanced Metal-Organic Frameworks and Coordination Polymers using 6-(1H-Imidazol-2-yl)nicotinic Acid Executive Summary The rational design of metal-organic frameworks (MOFs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrothermal Synthesis of Advanced Metal-Organic Frameworks and Coordination Polymers using 6-(1H-Imidazol-2-yl)nicotinic Acid

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the selection of versatile organic linkers. 6-(1H-imidazol-2-yl)nicotinic acid (H₂L) is a highly asymmetric, bifunctional N,O-donor ligand that combines the rigid, directional properties of a nicotinic acid moiety with the flexible coordination modes of an imidazole ring. This application note provides a comprehensive, self-validating guide for researchers and materials scientists to synthesize highly crystalline Zn(II) and Cu(II) complexes using H₂L via hydrothermal and solvothermal methods.

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. The synthesis of MOFs is a delicate balance of thermodynamics and kinetics.

  • The Hydrothermal Advantage: Hydrothermal synthesis utilizes autogenous pressure in a sealed Teflon-lined autoclave[1]. At elevated temperatures (120–160 °C), the dielectric constant of water decreases, significantly enhancing the solubility of the hydrophobic organic ligand[2]. More importantly, the high thermal energy provides the activation energy necessary for dynamic, reversible metal-ligand bond breaking and reforming. This "error-checking" mechanism is essential for yielding thermodynamically stable, highly crystalline frameworks rather than amorphous kinetic precipitates[3].

  • Ligand Deprotonation & pH Modulation: H₂L possesses multiple protonation states. The carboxylic acid proton (pKₐ ~3.5) and the imidazole pyrrolic proton (pKₐ ~13) can be sequentially removed. Adjusting the pH with modulators like triethylamine (TEA) dictates whether the ligand acts as a monoanion (HL⁻) or a dianion (L²⁻). This pH-dependent coordination fundamentally alters the framework topology—low pH favors 1D/2D coordination polymers, while high pH drives the formation of 3D porous MOFs[4].

  • Metal Node Geometry: The choice of metal salt dictates the Secondary Building Unit (SBU). Zn(II) typically adopts flexible tetrahedral or octahedral geometries, favoring luminescent 2D sheets[5]. Conversely, Cu(II) frequently forms rigid square-planar or paddle-wheel SBUs, which are ideal for constructing robust 3D architectures with high surface areas[6].

Experimental Protocols

Protocol A: Synthesis of a Luminescent Zn(II) 2D Coordination Polymer

Objective: To synthesize phase-pure X-ray quality single crystals of a Zn-H₂L coordination polymer. Rationale: Water is used as the sole solvent to favor the partial deprotonation of H₂L (forming HL⁻), leading to a 2D sheet structure.

Step-by-Step Methodology:

  • Preparation: Weigh 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of 6-(1H-imidazol-2-yl)nicotinic acid (H₂L).

  • Solvation: Transfer the solid precursors into a 25 mL Teflon-lined stainless steel autoclave. Add 10 mL of deionized water.

  • Homogenization: Sonicate the mixture for 15 minutes at room temperature to ensure a homogenous dispersion. The pH should naturally rest around 4.5.

  • Hydrothermal Treatment: Seal the autoclave securely. Place it in a programmable muffle furnace. Heat to 140 °C at a ramp rate of 5 °C/min. Maintain this temperature for 72 hours.

  • Controlled Cooling (Critical Step): Program the furnace to cool to room temperature at a slow rate of 2 °C/h. Causality: Rapid cooling induces sudden supersaturation, leading to microcrystalline powder. Slow cooling ensures the gradual deposition of material onto a few nucleation sites, yielding large single crystals[5].

  • Harvesting: Filter the resulting colorless block crystals, wash with distilled water (3 × 5 mL) and ethanol (3 × 5 mL), and dry in air.

Protocol B: Synthesis of a Porous Cu(II) 3D Metal-Organic Framework

Objective: To synthesize a robust, porous Cu-H₂L MOF suitable for gas adsorption or catalysis. Rationale: A mixed solvent system (H₂O/DMF) and a base modulator (TEA) are used to fully deprotonate the imidazole ring, forcing 3D connectivity.

Step-by-Step Methodology:

  • Preparation: Weigh 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of H₂L.

  • Solvation: Transfer to a 25 mL Teflon liner. Add 10 mL of a solvent mixture containing H₂O and N,N-dimethylformamide (DMF) in a 1:1 (v/v) ratio. Causality: DMF acts as both a co-solvent and a porogen (template) to stabilize the resulting pores.

  • pH Modulation: Add triethylamine (TEA) dropwise under continuous stirring until the pH reaches approximately 6.5–7.0[2].

  • Solvothermal Treatment: Seal the autoclave and heat to 120 °C for 48 hours.

  • Cooling: Cool to room temperature at a rate of 5 °C/h.

  • Harvesting: Collect the blue/green polyhedral crystals by centrifugation. Wash extensively with fresh DMF to remove unreacted ligand, followed by solvent exchange with volatile methanol for 3 days (replacing the methanol daily) to activate the pores.

Visualization of Synthesis Workflow

G Ligand 6-(1H-Imidazol-2-yl)nicotinic acid (H2L) Solvent Solvent System (H₂O or H₂O/DMF) Ligand->Solvent Metal Metal Salts (Zn²⁺, Cu²⁺) Metal->Solvent pH pH Modulators (TEA, Native pH) Solvent->pH Hydrothermal Hydrothermal Reactor (T = 120-140 °C, P = Autogenous) pH->Hydrothermal Mix & Seal in Autoclave Cooling Controlled Cooling (2-5 °C/h) Hydrothermal->Cooling Dwell 48-72h CP 1D/2D Coordination Polymers (e.g., Luminescent Zn-L) Cooling->CP pH < 5 (HL⁻ dominant) MOF 3D Metal-Organic Frameworks (e.g., Porous Cu-L) Cooling->MOF pH > 6 (L²⁻ dominant)

Workflow and pH-dependent coordination logic for the hydrothermal synthesis of H2L metal complexes.

Data Presentation & Expected Outcomes

Table 1: Physicochemical and Crystallographic Parameters of Synthesized Complexes

ParameterZn(II) Complex (Protocol A)Cu(II) Complex (Protocol B)
Metal Node Geometry Distorted Tetrahedral / OctahedralSquare Planar / Paddle-wheel
Ligand State Monoanion (HL⁻)Dianion (L²⁻)
Dimensionality 2D Sheet3D Framework
Primary Application Solid-state LuminescenceGas Adsorption / Heterogeneous Catalysis
Thermal Stability (TGA) Stable up to ~350 °CStable up to ~300 °C (post-desolvation)

Self-Validation and Troubleshooting

To ensure the scientific integrity of your synthesis, every protocol must be treated as a self-validating system. Use the following analytical techniques to confirm success:

  • Powder X-Ray Diffraction (PXRD):

    • Validation: Grind a bulk sample of your crystals and collect a PXRD pattern. Compare this against the simulated pattern generated from single-crystal X-ray diffraction (SCXRD) data.

    • Troubleshooting: If extraneous peaks are present, it indicates phase impurities (e.g., unreacted metal oxides or secondary kinetic phases). This usually requires lowering the synthesis temperature or adjusting the pH.

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Validation: The coordination mode of the carboxylate group can be deduced by the difference (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      ) between the asymmetric 
      
      
      
      and symmetric
      
      
      stretching frequencies. A
      
      
      cm⁻¹ suggests monodentate coordination, while
      
      
      cm⁻¹ confirms a bidentate bridging mode. Furthermore, the disappearance of the broad N-H stretch (~3100 cm⁻¹) in Protocol B confirms the complete deprotonation of the imidazole ring.
  • Thermogravimetric Analysis (TGA):

    • Validation: Run TGA under an N₂ atmosphere. An initial weight loss between 50–150 °C corresponds to the evaporation of guest solvent molecules (water/DMF) trapped in the pores[2]. A distinct plateau following this loss confirms the structural integrity of the framework before the eventual collapse and decomposition of the organic ligand at >300 °C.

References

  • Günay Sezer G, Erucar I. Hydrothermal Synthesis, Crystal Structure and Properties of 1D Zigzag Chain Zinc(II) Coordination Polymer Constructed from Nicotinic Acid and 1,4-Bis(imidazol-1-ylmethyl)benzene. JOTCSA. 2017. 5

  • Das S, Debasish S, Chanchal B. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Coordination Chemistry. 2010. 4

  • Yaghi, O. M. et al. Hydrothermal Synthesis of a Metal-Organic Framework Containing Large Rectangular Channels. Journal of the American Chemical Society. 1995. 3

  • Huang et al. Hydrothermal synthesis of ZIF-8. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. 2026. 2

  • Core.ac.uk. Design, synthesis and Applications of Metal Organic Framework. 2011. 6

  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research. 1

Sources

Method

procedure for functionalizing 6-(1H-Imidazol-2-yl)nicotinic acid

Application Note: Orthogonal Functionalization Strategies for 6-(1H-Imidazol-2-yl)nicotinic acid Chemical Context & Reactivity Profiling 6-(1H-imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) is a highly versatile, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization Strategies for 6-(1H-Imidazol-2-yl)nicotinic acid

Chemical Context & Reactivity Profiling

6-(1H-imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors, advanced pharmacophores, and Metal-Organic Framework (MOF) ligands[1]. The molecule presents a unique synthetic challenge due to its zwitterionic nature: it contains an electrophilic precursor (the carboxylic acid at the C3 position of the pyridine ring) and a highly nucleophilic, hydrogen-bond donating/accepting center (the imidazole -NH at the C6 position)[2].

Because of this dual reactivity, functionalizing this compound requires strictly orthogonal strategies to prevent competitive side reactions, such as unwanted N-acylation or oligomerization during peptide coupling[3].

OrthogonalStrategy Core 6-(1H-imidazol-2-yl)nicotinic acid COOH Carboxylic Acid (-COOH) Core->COOH NH Imidazole (-NH) Core->NH Amidation Amidation (T3P / HATU) COOH->Amidation Esterification Esterification (SOCl2 / ROH) COOH->Esterification Protection N-Protection (Trt-Cl) NH->Protection Alkylation N-Alkylation (R-X) NH->Alkylation

Workflow for orthogonal functionalization of 6-(1H-imidazol-2-yl)nicotinic acid.

Carboxylic Acid Functionalization: T3P-Mediated Amidation

Amidation is the primary route for incorporating this scaffold into drug candidates. While standard coupling agents (EDC/HOBt or HATU) are common, they often yield complex mixtures when applied to unprotected imidazolyl-pyridines due to competitive attack by the imidazole nitrogen.

Causality in Experimental Design: Propylphosphonic anhydride (T3P) is the optimal coupling reagent for this substrate. T3P generates a highly reactive but sterically encumbered intermediate that drastically reduces the risk of imidazole N-acylation, a methodology proven effective in similar trifluoroethoxy-pyridin-imidazolyl systems[4]. Furthermore, Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile during the activation phase.

AmidationWorkflow Step1 1. Substrate Activation (T3P + DIPEA) Step2 2. Amine Addition (Nucleophilic Attack) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 Wash) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for T3P-mediated amidation.

Protocol 1: General Amidation Procedure
  • Activation: Suspend 6-(1H-imidazol-2-yl)nicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to disrupt the zwitterionic network.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv). Stir the reaction at 25 °C for 2 hours.

  • Self-Validation (In-Process): Analyze via LC-MS (ESI+). If the trace shows a mass corresponding to [M+H+T3P_adduct]+, the activation is successful but amine addition has stalled, indicating the amine is either too sterically hindered or requires mild heating (40 °C).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

    • Self-Validation (Workup): If an emulsion forms at the EtOAc/water interface, it indicates unreacted zwitterionic starting material. Break the emulsion by adding a small volume of 1M HCl to protonate the pyridine/imidazole nitrogens, driving the starting material into the aqueous layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Imidazole Nitrogen Functionalization: N-Tritylation

When downstream synthesis requires harsh conditions (e.g., Suzuki-Miyaura cross-coupling on a halogenated derivative), the free imidazole N-H can poison palladium catalysts or undergo undesired N-arylation[3].

Causality in Experimental Design: Protection with a Trityl (Triphenylmethyl) group is highly recommended. The extreme steric bulk of the trityl chloride exclusively directs protection to the less hindered nitrogen of the imidazole ring. Unlike Boc protection, which can be labile under certain basic cross-coupling conditions, the Trityl group is highly stable to base and is easily removed later using mild acidic conditions (e.g., TFA/DCM).

Protocol 2: N-Tritylation Procedure
  • Deprotonation: Dissolve the functionalized 6-(1H-imidazol-2-yl)nicotinamide (1.0 equiv) in anhydrous DCM (0.1 M). Add Triethylamine (2.0 equiv) and cool to 0 °C.

  • Protection: Add Trityl chloride (Trt-Cl, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (5% MeOH in DCM). The trityl-protected product is highly lipophilic and will migrate significantly higher (Rf ~0.7) than the baseline-stuck starting material.

  • Isolation: Wash the organic layer with water and brine. Concentrate and triturate the crude residue with cold diethyl ether to precipitate the pure N-tritylated product, bypassing the need for column chromatography.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for the amidation of 6-(1H-imidazol-2-yl)nicotinic acid, highlighting the superiority of T3P in mitigating side reactions.

Coupling ReagentBaseSolventTemp (°C)Time (h)Imidazole N-Acylation RiskIsolated Yield (%)
T3P (50% in EtOAc) DIPEADMF/EtOAc252Low 85 - 92
HATUDIPEADMF254Moderate70 - 78
EDC·HCl / HOBtTEADCM/DMF2512High45 - 55
SOCl₂ (Acid Chloride)NoneToluene803Very High< 30 (Complex mixture)

References

  • 6-(1H-IMidazol-2-yl)nicotinic acid | 117668-19-6. ChemicalBook.
  • Design, Synthesis and Antibacterial Activity of N-(3-((4-(6-(2,2,2- Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives.
  • Synthesis of sterically hindered 3-(azolyl)pyridines. Semantic Scholar.
  • 669070-64-8|2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid. BLDPharm.

Sources

Application

Application Note: Crystal Engineering and Structural Isolation of 6-(1H-Imidazol-2-yl)nicotinic Acid Derivatives

Target Audience: Structural Chemists, Materials Scientists, and Agrifood/Drug Development Professionals. Rationale and Structural Chemistry Derivatives of 6-(1H-imidazol-2-yl)nicotinic acid (and its regioisomers, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Materials Scientists, and Agrifood/Drug Development Professionals.

Rationale and Structural Chemistry

Derivatives of 6-(1H-imidazol-2-yl)nicotinic acid (and its regioisomers, such as the imidazolinone herbicide class including imazapyr and imazamox) represent a highly versatile family of multidentate ligands. Structurally, these molecules feature a hard oxygen-donor carboxylate group coupled with borderline/soft nitrogen-donor pyridine and imidazole rings .

This N,O-chelating pharmacophore allows them to coordinate with a wide array of transition metals (Zn, Cd, Cu) and lanthanides to form discrete complexes, 1D/2D coordination polymers, or 3D Metal-Organic Frameworks (MOFs) . However, their rigid aromatic backbones and strong intermolecular hydrogen-bonding capabilities often lead to rapid, uncontrolled kinetic precipitation, yielding amorphous powders rather than X-ray quality single crystals. This guide details the thermodynamic and kinetic controls required to isolate high-quality single crystals of these derivatives.

Mechanistic Drivers of Crystal Growth

To successfully grow single crystals of imidazolyl-nicotinic acid derivatives, researchers must abandon rapid precipitation methods and instead manipulate the thermodynamic equilibrium of the solution.

  • In Situ pH Modulation via Solvent Hydrolysis: Direct addition of strong bases (like NaOH) to deprotonate the carboxylic acid often causes localized supersaturation and immediate powdering. Instead, utilizing a mixed solvent system of

    
    -dimethylformamide (DMF) and water under solvothermal conditions is preferred. At elevated temperatures (>120 °C), DMF slowly hydrolyzes to produce dimethylamine and formic acid. The gradual release of dimethylamine acts as a homogeneous, slow-release base, gently shifting the ligand from its protonated (
    
    
    
    ) or zwitterionic (
    
    
    ) state to its fully deprotonated (
    
    
    ) state, allowing ordered coordination to metal centers.
  • Ostwald Ripening and Cooling Gradients: The cooling rate is the single most critical parameter in solvothermal crystal growth. A strict cooling gradient of 1–2 °C/h provides the activation energy necessary for Ostwald ripening—a thermodynamic process where smaller, kinetically formed crystallites redissolve and deposit onto larger, defect-free single crystals.

pH_Coordination N1 pH < 3 Protonated (H2L+) N2 pH 4-6 Zwitterionic (HL) N1->N2 Base C1 H-Bonded Networks N1->C1 N3 pH 7-9 Deprotonated (L-) N2->N3 Base C2 1D/2D Coordination Polymers N2->C2 C3 3D Metal-Organic Frameworks N3->C3

Figure 1: pH-dependent coordination pathways for imidazolyl-nicotinic acids.

Self-Validating Experimental Protocols

Protocol A: Solvothermal Synthesis of Metal-Organic Frameworks

This protocol is optimized for generating Zn(II) or Cd(II) coordination polymers using 6-(1H-imidazol-2-yl)nicotinic acid derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh 0.1 mmol of the imidazolyl-nicotinic acid derivative and 0.15 mmol of the metal salt (e.g.,

    
    ).
    
    • Causality: A slight excess of metal ensures that the ligand acts as the limiting reagent, preventing uncoordinated ligand from co-crystallizing and disrupting the MOF lattice.

  • Solvent Mixing: Dissolve the mixture in 8 mL of a DMF/H₂O mixture (v/v, 3:1) in a 15 mL glass vial. Sonicate for 10 minutes.

  • Validation Checkpoint 1 (Pre-heating): Hold the vial to the light. The solution must be optically transparent. If turbidity is observed, the ligand has not fully dissolved. Add 1–2 drops of 0.1 M

    
     to force protonation and dissolution.
    
  • Sealing: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly to ensure autogenous pressure buildup, which raises the boiling point and solubility limit of the system.

  • Thermal Profiling: Place the autoclave in a programmable oven. Heat to 140 °C at a rate of 5 °C/min. Hold isothermally at 140 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to 25 °C at a strict rate of 1 °C/h.

  • Harvesting & Validation Checkpoint 2 (Post-cooling): Open the autoclave. A successful run will yield a clear mother liquor with highly faceted, block-like crystals at the bottom. If the solution is a milky suspension, the cooling rate was too fast or the initial pH was too high. Wash crystals with fresh DMF and ethanol, then store in mother liquor to prevent framework collapse prior to XRD analysis.

Workflow L Ligand & Metal Salt Preparation S Solvent Mixing (DMF:H2O) L->S A Autoclave Sealing (Teflon-lined) S->A H Isothermal Heating (120°C - 160°C) A->H C Controlled Cooling (1°C/h) H->C X Crystal Harvesting & XRD Analysis C->X

Figure 2: Solvothermal workflow for coordination polymer crystallization.

Protocol B: Liquid-Liquid Vapor Diffusion for Free Ligand Polymorphs

For isolating polymorphic modifications of the free ligand (e.g., chiral resolution of racemic mixtures) where high heat causes decomposition .

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 10 mg of the ligand in 1 mL of a high-solubility solvent (e.g., DMSO or Methanol) in a 2 mL glass dram vial.

  • Outer Vial Preparation: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of a volatile anti-solvent (e.g., Diethyl ether or Acetone).

    • Causality: The volatile anti-solvent slowly vaporizes and diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This slow reduction in solvation power induces highly controlled nucleation.

  • Sealing and Incubation: Cap the outer vial tightly and wrap the seal with Parafilm. Store in a vibration-free environment at 20 °C for 7–14 days.

  • Validation Checkpoint: Observe the inner vial after 48 hours. A slight refractive index change (schlieren lines) should be visible as the anti-solvent mixes. Crystals will typically nucleate at the air-liquid interface or the glass walls.

Quantitative Parameter Matrix

The following table summarizes validated crystallization parameters for various imidazolyl-nicotinic acid derivatives and their resulting crystallographic systems.

Ligand DerivativeMetal NodeSolvent System (v/v)Temp / TimeCooling RateCrystal SystemRef
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acidZn(II)H₂O / EtOH (1:1)160 °C / 72 h1.5 °C/hMonoclinic (

)
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acidCd(II)H₂O / EtOH (1:1)160 °C / 72 h1.5 °C/hTriclinic (

)
(R)-imazamox (Free Ligand)NoneAcetone / Hexane25 °C / 7 daysIsothermal VaporOrthorhombic (

)
6-(1H-imidazol-2-yl)nicotinic acidCu(II)DMF / H₂O (3:1)120 °C / 48 h1.0 °C/hMonoclinic (

)
Empirical

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54738, Imazapyr." PubChem. URL: [Link]

  • Hu, F., et al. "Synthesis, crystal structure and properties of Zn(II) and Cd(II) complexes with 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid ligand." Inorganic Chemistry Communications, 13(1), 2010. URL:[Link]

  • Braga, D., et al. "Imazamox: A Quest for Polymorphic Modifications of a Chiral and Racemic Herbicide." Crystal Growth & Design, 14(3), 2014. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-(1H-Imidazol-2-yl)nicotinic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 6-(1H-Imidazol-2-yl)nicotinic acid (CAS 117668-19-6) . As a Senior Application Scientist, I have designed this portal to address the most critical bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 6-(1H-Imidazol-2-yl)nicotinic acid (CAS 117668-19-6) . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of this highly polar, privileged pharmaceutical building block.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your scale-up is successful.

Retrosynthetic Strategy & Diagnostic Dashboard

To optimize yield, we must first understand the three primary synthetic routes utilized in the industry. Each route presents unique thermodynamic and kinetic challenges.

Retrosynthesis Target 6-(1H-Imidazol-2-yl)nicotinic acid RouteA Route A: Debus-Radziszewski 6-formylnicotinic acid + Glyoxal + NH3 RouteA->Target Cyclocondensation RouteB Route B: Cross-Coupling 6-chloronicotinic acid + Metalated Imidazole RouteB->Target Pd-Catalysis RouteC Route C: Imidazoline Oxidation 6-cyanonicotinic acid + Ethylenediamine RouteC->Target Mild Oxidation

Retrosynthetic pathways for 6-(1H-Imidazol-2-yl)nicotinic acid synthesis.

Troubleshooting FAQs: Mechanistic Insights

Route A: The Debus-Radziszewski Condensation

Q: Why am I getting poor yields (<40%) and a black, tarry reaction mixture when reacting 6-formylnicotinic acid with glyoxal and aqueous ammonia?

A: The low yield and tarry byproducts are caused by two competing side reactions: the base-catalyzed Cannizzaro reaction of 6-formylnicotinic acid, and the rapid polymerization of glyoxal under strongly basic aqueous conditions.

  • The Causality: Aqueous ammonia creates a localized high pH. Before the desired Schiff base can form, the high pH triggers the disproportionation of your starting aldehyde into an alcohol and a carboxylic acid.

  • The Fix: Replace aqueous ammonia with ammonium acetate (NH₄OAc) in a mildly acidic solvent (e.g., glacial acetic acid). Ammonium acetate acts as both a controlled nitrogen source and a mild buffer, keeping the pH near neutral and favoring imine formation over degradation. Additionally, utilizing ultrasonic irradiation accelerates the cyclization step, drastically reducing the time available for side reactions[1].

Route B: Palladium-Catalyzed Cross-Coupling

Q: When attempting a Suzuki-Miyaura cross-coupling between 6-chloronicotinic acid and 1-protected-1H-imidazole-2-boronic acid, my conversion stalls at 20%. How can I improve this?

A: The stalling is a direct result of catalyst deactivation and poor oxidative addition kinetics caused by the unprotected carboxylic acid on your pyridine ring.

  • The Causality: The unprotected carboxylic acid on 6-chloronicotinic acid (pKa ~2-3) is rapidly deprotonated by the basic conditions required for Suzuki coupling (e.g., K₂CO₃). The resulting carboxylate anion donates significant electron density into the pyridine ring. This drastically reduces the ring's electrophilicity, raising the activation energy required for the critical Palladium oxidative addition step[2].

  • The Fix: You must mask the electronic effect. Esterify the 6-chloronicotinic acid to methyl 6-chloronicotinate prior to coupling. Post-coupling, a simple LiOH hydrolysis will yield the target molecule.

Route C: Imidazoline Oxidation

Q: I successfully synthesized the imidazoline intermediate, but my oxidation to the final imidazole using MnO₂ is low-yielding and damages the pyridine ring. What is a safer alternative?

A: Standard oxidants like MnO₂ or KMnO₄ are thermodynamically too harsh for this specific electron-deficient system, leading to over-oxidation or N-oxide formation on the pyridine ring.

  • The Fix: Switch to Barium Manganate (BaMnO₄). It is a highly specific, mild oxidant ideal for the dehydrogenation of imidazolines to 2-substituted imidazoles without over-oxidizing the delicate heteroaromatic substrate.

Quantitative Optimization Data

To benchmark your process, refer to the following optimization matrix for the Debus-Radziszewski route. Notice how the shift from conventional heating to ultrasonic irradiation alters the kinetic profile.

Nitrogen SourceSolvent SystemActivation MethodReaction TimeYield (%)Purity (HPLC)
Aq. NH₃ (28%)Water / EtOHConventional Reflux12 hours35%70%
NH₄OAcGlacial Acetic AcidConventional Reflux6 hours62%85%
NH₄OAcMeOH / cat. AcOHMicrowave (720W)10 minutes88%95%
NH₄OAc Solvent-free / Fly Ash Ultrasound (20 kHz) 8 minutes 94% >98%

Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without passing the defined In-Process Control (IPC).

Protocol: Ultrasound-Assisted Debus-Radziszewski Synthesis

This protocol utilizes acoustic cavitation to enhance mass transfer and force rapid cyclization, bypassing thermal degradation pathways[1].

Step 1: Reagent Preparation

  • In a 50 mL sonication vessel, combine 6-formylnicotinic acid (1.0 eq, 10 mmol) and ammonium acetate (5.0 eq, 50 mmol).

  • Add 15 mL of methanol and 0.5 mL of glacial acetic acid. Stir briefly to form a uniform suspension.

Step 2: Glyoxal Addition

  • Place the vessel in an ultrasonic bath (20 kHz).

  • Begin sonication and add glyoxal (40% in water, 1.2 eq, 12 mmol) dropwise over 2 minutes to prevent localized concentration spikes that lead to polymerization.

Step 3: Ultrasonic Irradiation & IPC

  • Maintain sonication at 40°C for exactly 8 minutes.

  • Self-Validation (IPC 1): Pause sonication. Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Check: Proceed to Step 4 only when the starting material peak (m/z 151) is <2% relative to the product peak (m/z 189). If >2%, sonicate for an additional 2 minutes.

Step 4: Work-up and Isolation

  • Pour the reaction mixture into 50 mL of ice-cold distilled water.

  • Adjust the pH to 5.5 - 6.0 using 1M HCl to ensure the product is in its zwitterionic, least-soluble state.

  • Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C overnight.

Troubleshooting Workflow

Use the following logical tree to diagnose and correct yield drops on the floor in real-time.

Workflow Start Low Yield in D-R Synthesis? Check1 Is Glyoxal Polymerizing? (Black tar observed) Start->Check1 Fix1 Add Glyoxal dropwise Keep temp < 40°C Check1->Fix1 Yes Check2 Is Cannizzaro Occurring? (Alcohol byproduct on LC-MS) Check1->Check2 No Success Optimized Yield (>85%) Fix1->Success Fix2 Switch to NH4OAc Avoid Strong Bases Check2->Fix2 Yes Check3 Incomplete Cyclization? (Intermediate Schiff base seen) Check2->Check3 No Fix2->Success Fix3 Apply Ultrasonic Irradiation (8-10 min at 20 kHz) Check3->Fix3 Yes Fix3->Success

Troubleshooting workflow for Debus-Radziszewski yield optimization.

References

  • [2] Paul F. Richardson Editor - Green Chemistry in Drug Discovery. National Academic Digital Library of Ethiopia. Available at:

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at:

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Available at:

  • [1] Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PubMed Central (PMC). Available at:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-(1H-Imidazol-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-(1H-Imidazol-2-yl)nicotinic acid. This resource is designed to provide in-depth troubleshooting guides and fre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-(1H-Imidazol-2-yl)nicotinic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered during experimental work with this compound. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to ensure you can confidently advance your research.

Understanding the Molecule: An Amphoteric Nature

6-(1H-Imidazol-2-yl)nicotinic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[1][2] This dual nature is key to understanding its solubility behavior. The molecule consists of a nicotinic acid moiety, which provides an acidic carboxylic acid group (pKa ≈ 4.85), and an imidazole ring, which has a basic nitrogen atom (pKa of the conjugate acid ≈ 7).[3][4][5] The interplay of these groups dictates that the compound's solubility is highly dependent on the pH of the solution.[2][6]

At different pH values, the molecule can exist in various forms:

  • Cationic: At low pH, the imidazole nitrogen is protonated.

  • Neutral/Zwitterionic: At intermediate pH, both the carboxylic acid is deprotonated and the imidazole nitrogen is protonated (zwitterion), or both are in their neutral forms.

  • Anionic: At high pH, the carboxylic acid is deprotonated.

The ionic forms (cationic and anionic) are generally more soluble in aqueous solutions than the neutral form.[6] Therefore, manipulating the pH is a primary strategy for overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-(1H-Imidazol-2-yl)nicotinic acid not dissolving in water?

A1: The limited aqueous solubility of 6-(1H-Imidazol-2-yl)nicotinic acid at neutral pH is expected due to its molecular structure. Like many organic compounds, the neutral form is less soluble than its ionized counterparts.[6] At a neutral pH of approximately 7, the carboxylic acid group is deprotonated (anionic), but the imidazole ring is largely in its neutral form. This can lead to intermolecular interactions that reduce solubility.

Q2: What is the first step I should take to improve solubility?

A2: The most effective initial step is to adjust the pH of your aqueous solution.[7] Given the amphoteric nature of the compound, its solubility will increase in both acidic and basic conditions.

  • Acidic Conditions (e.g., pH 2-4): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the basic nitrogen on the imidazole ring, forming a more soluble cationic species.

  • Basic Conditions (e.g., pH 8-10): Adding a dilute base (e.g., 0.1 M NaOH) will ensure the carboxylic acid group is deprotonated, forming a more soluble anionic species.

Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my experiment. What are my other options?

A3: If pH adjustment alone is insufficient, several other techniques can be employed, often in combination with pH control:

  • Co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility.[8] This is a widely used technique for compounds that are lipophilic or have high crystallinity.[9] Commonly used co-solvents include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF) It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes lead to precipitation ("salting out").[10]

  • Salt Formation: Converting the compound into a salt is a highly effective method for increasing the solubility and dissolution rate of both acidic and basic drugs.[7][11] For 6-(1H-Imidazol-2-yl)nicotinic acid, you could form a salt with either a strong acid (e.g., hydrochloride salt) or a strong base (e.g., sodium or potassium salt).[12] These salt forms often exhibit significantly higher aqueous solubility than the parent compound.[13]

  • Surfactants: The use of surfactants can improve solubility by forming micelles that encapsulate the drug molecule.[6] This is particularly useful for compounds with low aqueous solubility. Common surfactants include Tween 80, Poloxamer 188, and sodium dodecyl sulfate (SDS).

Troubleshooting Guide

This section provides a structured approach to systematically address solubility issues with 6-(1H-Imidazol-2-yl)nicotinic acid.

Problem: Compound precipitates out of solution upon standing.
Potential Cause Troubleshooting Step Scientific Rationale
Metastable Solution 1. Determine the thermodynamic solubility using the shake-flask method.A supersaturated solution may have been formed initially, which is not stable over time. The shake-flask method determines the true equilibrium solubility.[14][15][16]
pH Shift 2. Re-measure and buffer the pH of the solution.Changes in CO2 absorption from the air or interactions with container surfaces can alter the pH, causing the compound to precipitate if it's near its point of minimum solubility.
Temperature Fluctuation 3. Ensure a constant and controlled temperature.Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.
Problem: Inconsistent solubility results between experiments.
Potential Cause Troubleshooting Step Scientific Rationale
Solid-State Form Variability 1. Characterize the solid form of the compound (e.g., using XRPD).Different crystalline forms (polymorphs) or the presence of solvates can have different solubilities.[11]
Inaccurate pH Measurement 2. Calibrate the pH meter before each use with fresh buffers.Small inaccuracies in pH can lead to significant differences in the solubility of a pH-sensitive compound.
Equilibration Time 3. Ensure sufficient equilibration time (24-72 hours) in solubility studies.Achieving true thermodynamic equilibrium can be a slow process.[14][15]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines the steps to determine the aqueous solubility of 6-(1H-Imidazol-2-yl)nicotinic acid at various pH values.

Materials:

  • 6-(1H-Imidazol-2-yl)nicotinic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 12

  • Calibrated pH meter

  • Analytical balance

  • HPLC with a suitable column and UV detector

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of buffered solutions at different pH values (e.g., 2, 4, 6, 7, 8, 10, 12).

  • Add an excess amount of 6-(1H-Imidazol-2-yl)nicotinic acid to a known volume of each buffered solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound in each sample by a validated HPLC method.

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to evaluate the effect of a co-solvent on the solubility of 6-(1H-Imidazol-2-yl)nicotinic acid.

Materials:

  • 6-(1H-Imidazol-2-yl)nicotinic acid

  • Selected co-solvent (e.g., ethanol, PEG 400, DMSO)

  • Aqueous buffer at a fixed pH (chosen based on the pH-solubility profile)

  • Materials listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v).

  • Follow steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Plot the measured solubility against the percentage of the co-solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 6-(1H-Imidazol-2-yl)nicotinic acid.

Solubility_Troubleshooting start Start: Solubility Issue with 6-(1H-Imidazol-2-yl)nicotinic Acid check_pH Is the compound in an aqueous solution at a controlled pH? start->check_pH adjust_pH Adjust pH to acidic (2-4) or basic (8-10) range. check_pH->adjust_pH No solubility_ok1 Solubility Improved? check_pH->solubility_ok1 Yes adjust_pH->solubility_ok1 consider_cosolvent Introduce a water-miscible co-solvent (e.g., Ethanol, PEG 400, DMSO). solubility_ok1->consider_cosolvent No end_success Problem Solved solubility_ok1->end_success Yes solubility_ok2 Solubility Sufficient? consider_cosolvent->solubility_ok2 salt_formation Consider salt formation (e.g., HCl or NaOH salt). solubility_ok2->salt_formation No solubility_ok2->end_success Yes end_further_investigation Further Investigation Required (e.g., Surfactants, Particle Size Reduction) salt_formation->end_further_investigation

Caption: A decision tree for troubleshooting the solubility of 6-(1H-Imidazol-2-yl)nicotinic acid.

Data Summary Table

The following table provides a hypothetical summary of solubility data that could be generated through the described protocols.

Solvent System pH Temperature (°C) Solubility (mg/mL)
Deionized Water~7.025< 0.1
0.1 M HCl2.0255.2
Phosphate Buffer7.4250.5
0.1 M NaOH10.0258.9
20% Ethanol in Water7.4251.8
20% PEG 400 in Water7.4253.5

References

  • IJSDR. (2024, January). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). Available from: [Link]

  • Sun, N., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Available from: [Link]

  • García-Giménez, E., et al. (2017). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • Patel, K., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available from: [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. Available from: [Link]

  • Sathis Kumar, D., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Domanska, U., & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available from: [Link]

  • Chemistry LibreTexts. (2021, August 13). The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. Available from: [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii. Available from: [Link]

  • Patel, J., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available from: [Link]

  • Pomar, M., et al. (n.d.). Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona. Available from: [Link]

  • Voinarovschi, D., et al. (2011). Preparation And Characterization Of Ambazone Salt With Nicotinic Acid. ResearchGate. Available from: [Link]

  • Kumar, L., & Bansal, A. K. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Solubility and dissolution parameters of salts. ResearchGate. Available from: [Link]

  • ACS Publications. (2020, April 2). Temperature and Salting out Effects on Nicotine Dissolution Kinetics in Saline Solutions. ACS Omega. Available from: [Link]

  • BuyersGuideChem. (n.d.). 6-(1H-Imidazol-1-yl)nicotinic acid. BuyersGuideChem. Available from: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available from: [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00253. KEGG. Available from: [Link]

  • ChemWhat. (n.d.). 6-(1H-IMIDAZOL-1-YL)NICOTINIC ACID CAS#: 216955-75-8. ChemWhat. Available from: [Link]

  • PubChem. (n.d.). Nicotinic Acid. PubChem. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(1H-Imidazol-2-yl)nicotinic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when synthesizing 6-(1H-Imidazol-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when synthesizing 6-(1H-Imidazol-2-yl)nicotinic acid.

This molecule—comprising a pyridine ring, a carboxylic acid, and an imidazole moiety—presents unique synthetic challenges. The electron-deficient nature of the pyridine ring, combined with the coordinating ability of the imidazole nitrogen and the lability of the carboxylic acid, makes this scaffold highly susceptible to side reactions.

This guide is structured around the two most viable synthetic strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the Multicomponent Debus-Radziszewski Condensation .

Part 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Pathway

The cross-coupling of 6-halonicotinic acid (or its ester) with an imidazole-2-boronic acid/ester is a highly modular approach. However, the unique electronic environment of the substrates often leads to catastrophic yield losses if conditions are not strictly controlled.

Q1: Why am I seeing massive hydrodehalogenation (debromination) of my 6-bromonicotinic acid precursor instead of the desired cross-coupled product?

The Causality: Hydrodehalogenation (debromination) is the most notorious side reaction in the Suzuki coupling of electron-deficient N-heterocycles[1]. After the oxidative addition of the Pd(0) catalyst to the 6-bromonicotinic acid, the resulting Pd(II) intermediate is highly electrophilic. If you are using alkoxide bases (e.g., NaOMe, KOtBu) or primary/secondary alcohol solvents, these species can coordinate to the palladium and undergo


-hydride elimination. This transfers a hydride to the Pd center, which subsequently undergoes reductive elimination to yield the debrominated byproduct (nicotinic acid) and regenerates Pd(0).

The Solution:

  • Eliminate Hydride Donors: Switch your solvent system to a strictly aprotic mixture, such as Toluene/THF or 1,4-Dioxane[1].

  • Optimize the Base: Abandon alkoxide bases. Switch to milder, inorganic bases like anhydrous

    
     or 
    
    
    
    . Cesium fluoride is particularly effective as it activates the boronic ester for transmetalation without providing a hydride source[1].
  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) to accelerate the transmetalation step, allowing it to outcompete the off-cycle hydrodehalogenation pathway.

Q2: My LC-MS shows the correct coupled mass, but minus 44 Da. Why is my product decarboxylating?

The Causality: Pyridinecarboxylic acids are highly prone to thermal decarboxylation, especially when the carboxylic acid is ortho or para to the ring nitrogen, or under basic aqueous conditions at elevated temperatures[2]. The basic conditions required for Suzuki coupling facilitate the formation of the carboxylate anion, which can extrude


 upon heating.

The Solution: You must decouple the cross-coupling chemistry from the free carboxylic acid.

  • Pre-reaction: Protect the 6-bromonicotinic acid as a methyl or tert-butyl ester prior to the coupling step.

  • Reaction: Run the Suzuki coupling on the esterified substrate. The ester is completely stable to decarboxylation.

  • Post-reaction: Perform a mild, controlled hydrolysis (e.g., LiOH in THF/Water at room temperature) to unmask the 6-(1H-Imidazol-2-yl)nicotinic acid.

Mechanistic Workflow: Suzuki-Miyaura Cycle & Off-Cycle Side Reactions

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd 6-Bromonicotinic ester TransMet Transmetalation (Imidazole Boronic Ester) OxAdd->TransMet Base (e.g., CsF) HydroDehal Hydride Transfer & Reductive Elimination OxAdd->HydroDehal Hydride Source (Protic Solvent/Alkoxide) RedElim Reductive Elimination (Desired Coupling) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 6-(1H-Imidazol-2-yl)nicotinic ester RedElim->Product HydroDehal->Pd0 SideProduct Debrominated Byproduct (Nicotinic ester) HydroDehal->SideProduct

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the hydrodehalogenation off-cycle.

Part 2: Troubleshooting the Debus-Radziszewski Condensation Pathway

An alternative, highly atom-economical route is the classical Debus-Radziszewski synthesis, which involves the multicomponent condensation of 6-formylnicotinic acid, glyoxal, and ammonia[3][4].

Q1: When I mix 6-formylnicotinic acid with glyoxal and aqueous ammonia, I get a black, intractable tar and very low yields. How do I prevent this?

The Causality: You are observing two competing side reactions driven by the harsh basicity of aqueous ammonia.

  • Cannizzaro Reaction: The highly electrophilic 6-formylnicotinic acid undergoes base-induced disproportionation (Cannizzaro reaction) into the corresponding alcohol and carboxylic acid before it can condense with the ammonia.

  • Uncontrolled Polymerization: The initial condensation forms a diimine intermediate[4]. In the presence of strong aqueous base and unoptimized stoichiometry, glyoxal and the diimine rapidly polymerize into melanoidin-like tars rather than cyclizing into the imidazole ring.

The Solution: Replace aqueous ammonia with ammonium acetate (


)  and run the reaction in glacial acetic acid  (or a biodegradable alternative like lactic acid)[5].
  • Why this works: The acetic acid serves as both the solvent and a mild acid catalyst, facilitating the initial imine formation. The

    
     acts as a slow-release ammonia source and buffers the system, keeping the pH slightly acidic to neutral. This completely shuts down the base-catalyzed Cannizzaro reaction and heavily favors the controlled cyclocondensation of the diimine into the imidazole core[3].
    
Mechanistic Workflow: Debus-Radziszewski Condensation

G Start 6-Formylnicotinic Acid + Glyoxal + 2 NH4OAc Diimine Diimine Intermediate Start->Diimine -2 H2O (Mild Acid Catalysis) Cannizzaro Cannizzaro Disproportionation Start->Cannizzaro Aqueous NH3 (Strong Base) Condensation Cyclocondensation Diimine->Condensation Polymer Polymeric Tars Diimine->Polymer Uncontrolled Temp/pH Product 6-(1H-Imidazol-2-yl)nicotinic acid Condensation->Product -H2O

Caption: Debus-Radziszewski multicomponent pathway and competing side reactions.

Part 3: Quantitative Data Presentation

The following table summarizes the causal factors of side reactions and the expected yield improvements when implementing the corrective strategies outlined in this guide.

Synthetic PathwayMajor Side ReactionPrimary CausalityMitigation StrategyExpected Yield Impact
Suzuki-Miyaura HydrodehalogenationHydride transfer from alkoxide bases or protic solvents.Switch to

or

in 1,4-Dioxane/Toluene[1].
+30% to +45%
Suzuki-Miyaura DecarboxylationThermal extrusion of

from the carboxylate anion[2].
Protect as methyl ester prior to coupling; hydrolyze post-reaction.+20% to +30%
Debus-Radziszewski Cannizzaro ReactionBase-induced disproportionation of the aldehyde.Buffer system using

in glacial acetic acid[5].
+40% to +55%
Debus-Radziszewski PolymerizationUncontrolled diimine reactivity with glyoxal[4].Strict stoichiometric control (1:1.1:5 Aldehyde:Glyoxal:

).
+15% to +25%

Part 4: Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Ester Route)

This protocol utilizes a self-validating ester-protection strategy to completely bypass decarboxylation while utilizing a hydride-free base system to prevent debromination.

  • Esterification: Suspend 6-bromonicotinic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated

    
     and reflux for 12 hours. Concentrate and extract with EtOAc/
    
    
    
    to yield methyl 6-bromonicotinate. (Validation: Confirm mass shift via LC-MS).
  • Catalyst Preparation: In an oven-dried, argon-purged Schlenk flask, combine methyl 6-bromonicotinate (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-2-boronic acid pinacol ester (1.2 eq), and anhydrous

    
     (3.0 eq).
    
  • Coupling: Add

    
     (5 mol%) and anhydrous 1,4-Dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 8 hours.
    
  • IPC (In-Process Control): Monitor via TLC (Hexanes:EtOAc). The absence of the starting bromide and the lack of a debrominated mass (m/z ~137 for methyl nicotinate) validates the suppression of hydrodehalogenation.

  • Deprotection: Filter through Celite, concentrate, and dissolve the crude intermediate in THF/Water (1:1). Add LiOH (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester and remove the THP protecting group. Acidify to pH 4 to precipitate the pure 6-(1H-Imidazol-2-yl)nicotinic acid.

Protocol B: Optimized Debus-Radziszewski Condensation

This protocol utilizes an acidic buffering system to prevent aldehyde disproportionation and tar formation.

  • Reagent Assembly: In a round-bottom flask, dissolve 6-formylnicotinic acid (1.0 eq) in glacial acetic acid (0.5 M).

  • Ammonia Source Addition: Add ammonium acetate (

    
    , 5.0 eq). Stir at room temperature for 15 minutes to ensure complete dissolution and buffering.
    
  • Condensation: Slowly add aqueous glyoxal (40% w/w, 1.1 eq) dropwise over 10 minutes.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100°C for 4 hours. The solution will darken, but should not form insoluble black tars.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and slowly neutralize with aqueous

    
     until the pH reaches ~4.5 (the isoelectric point of the product).
    
  • Purification: Collect the precipitated 6-(1H-Imidazol-2-yl)nicotinic acid via vacuum filtration, wash with cold water and ethanol, and dry under high vacuum.

References

  • Zask, A., et al. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Advances.[Link]

  • Dunn, G. E., et al. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[Link]

  • Siddarth, H. S., et al. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications.[Link]

  • Wikipedia Contributors. Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Wang, Y., et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

removing impurities from crude 6-(1H-Imidazol-2-yl)nicotinic acid

Technical Support Center: Troubleshooting & Purification Guide Target Compound: Crude 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) Welcome to the Advanced Technical Support Center. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide Target Compound: Crude 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 6-(1H-Imidazol-2-yl)nicotinic acid. This compound is a highly polar, amphoteric heterocycle. Standard organic workups will fail here; success requires exploiting its zwitterionic nature and coordinating properties.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my crude product form an intractable suspension during standard aqueous workup, and why does liquid-liquid extraction fail? The Causality: 6-(1H-Imidazol-2-yl)nicotinic acid is an amphoteric molecule. It contains basic nitrogen centers (the imidazole ring, pKa ~7; the pyridine ring, pKa ~3-4) and an acidic carboxylic acid group (pKa ~2-3). At a neutral pH, the molecule exists predominantly as a zwitterion[1]. Zwitterions possess massive crystal lattice energies due to intermolecular ionic interactions, making them highly polar and completely insoluble in standard non-polar organic solvents (e.g., DCM, EtOAc, Hexanes). The Solution: Abandon liquid-liquid extraction. The thermodynamic preference of this molecule is to remain as an aggregated solid at the aqueous-organic interface. You must use isoelectric precipitation for isolation[1].

Q2: My synthesis route involved a palladium-catalyzed cross-coupling (e.g., Suzuki). Why are my residual palladium levels so high (>1000 ppm), and how do I remove them? The Causality: The 6-(1H-imidazol-2-yl)pyridine motif is a potent, bidentate ligand. It strongly chelates transition metals like Pd(II) and Cu(II), pulling the metal catalyst directly into the product's crystal lattice during precipitation[2]. The Solution: You must chemically disrupt this chelation. Dissolve the crude material in a strong base (e.g., 1.0 M NaOH) to form the highly soluble sodium carboxylate salt. Once in solution, introduce a functionalized silica metal scavenger (such as SiliaMetS® Thiol or DMT)[3]. The high local concentration of thiol groups on the silica matrix will outcompete the product for the palladium, allowing you to filter the metal out mechanically[3].

Q3: The crude material synthesized via the Debus-Radziszewski condensation is dark brown/black. How do I remove these chromophores without losing yield? The Causality: The Debus-Radziszewski synthesis (the multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia) is notorious for side-reactions[4]. The dicarbonyl starting material (e.g., glyoxal) readily polymerizes under reaction conditions, forming highly conjugated, intensely colored oligomers[4]. The Solution: Utilize activated carbon (e.g., Darco KB-B) treatment during the alkaline dissolution phase[2]. The planar, conjugated oligomers will irreversibly adsorb to the porous carbon via


 stacking, while the highly solvated sodium salt of your product remains in the aqueous phase.

Part 2: Quantitative Data Summarization

To successfully manipulate this compound, you must understand its speciation across the pH scale. Use the following self-validating data table to guide your dissolution and precipitation steps.

pH RangePredominant Molecular SpeciesAqueous SolubilityRecommended Process Action
< 2.0 Cationic (Protonated Imidazole/Pyridine)High (>50 mg/mL)Acidic dissolution for carbon treatment.
4.5 – 5.5 Zwitterionic (Neutral overall charge)Very Low (<2 mg/mL)Isoelectric precipitation / Product isolation.
> 9.0 Anionic (Deprotonated Carboxylate)High (>100 mg/mL)Alkaline dissolution for metal scavenging.

Part 3: Standard Operating Procedure (Step-by-Step)

Protocol: Tandem Metal Scavenging and Isoelectric Precipitation This self-validating protocol ensures that impurities are removed while the product is highly soluble, followed by a controlled crystallization that rejects remaining soluble impurities.

  • Alkaline Dissolution: Suspend 10.0 g of crude 6-(1H-Imidazol-2-yl)nicotinic acid in 100 mL of Deionized (DI) water. Slowly add 1.0 M NaOH dropwise under vigorous stirring until the pH reaches 10.0–10.5. The suspension will transition into a dark, clear solution as the sodium salt forms.

  • Scavenging & Decolorization: To the alkaline solution, add 1.0 g of SiliaMetS® Thiol (for Pd/Cu removal) and 1.0 g of Activated Carbon (Darco KB-B). Heat the mixture to 50°C and stir continuously for 2 hours.

  • Filtration: Vacuum-filter the hot suspension through a tightly packed pad of Celite 545. Wash the filter cake with 20 mL of warm, dilute NaOH (pH 10). The resulting filtrate should be pale yellow or colorless. Note: The scavengers and carbon retain the metals and oligomers.

  • Isoelectric Titration (Critical Step): Transfer the filtrate to a clean flask equipped with a pH meter. Place the flask in an ice bath (0–5°C). Slowly add 1.0 M HCl dropwise. As the pH drops below 7.0, the solution will become cloudy. Carefully titrate to exactly pH 5.0 (the approximate isoelectric point).

  • Isolation: Allow the zwitterionic precipitate to age at 0–5°C for 2 hours to maximize crystal lattice formation and yield. Vacuum filter the purified solid and wash with 2 x 15 mL of ice-cold DI water, followed by 10 mL of cold ethanol to displace the water. Dry under vacuum at 45°C overnight.

Part 4: Process Visualization

Purification crude Crude 6-(1H-Imidazol-2-yl)nicotinic acid (High Metal & Oligomer Load) dissolve Alkaline Dissolution (1.0 M NaOH, pH > 10) crude->dissolve Solubilize as Sodium Salt scavenge Scavenger & Carbon Treatment (SiliaMetS Thiol + Darco KB-B) dissolve->scavenge Add Scavengers (50°C, 2h) filter Celite Filtration (Removes Solid Impurities) scavenge->filter Vacuum Filter titrate Isoelectric Titration (Add 1.0 M HCl to pH ~5.0) filter->titrate Clear Filtrate crystallize Controlled Crystallization (Age at 0-5°C for 2h) titrate->crystallize Zwitterion Precipitation pure Pure Zwitterionic Product (>99% Purity, <10 ppm Pd) crystallize->pure Filter & Wash (Cold H2O)

Workflow for the purification of 6-(1H-Imidazol-2-yl)nicotinic acid via isoelectric precipitation.

Part 5: References

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Source: Technology Networks URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Purification of 6-(1H-Imidazol-2-yl)nicotinic Acid

Welcome to the Application Support Knowledge Base. This guide is engineered for research scientists and drug development professionals who require ultra-high purity (>99%) 6-(1H-Imidazol-2-yl)nicotinic acid for sensitive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This guide is engineered for research scientists and drug development professionals who require ultra-high purity (>99%) 6-(1H-Imidazol-2-yl)nicotinic acid for sensitive biological assays.

Biological assays are highly susceptible to false positives, fluorescence quenching, and off-target cytotoxicity caused by trace synthetic impurities. Because 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6)[1] is an amphoteric molecule—containing both a basic imidazole ring and an acidic nicotinic acid moiety—it presents unique chromatographic challenges. This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols necessary to isolate the pure compound.

Workflow Visualization

PurificationLogic Start Crude 6-(1H-Imidazol-2-yl) nicotinic acid Assess Assess Purity (HPLC-UV/MS) Start->Assess HighCrude Purity > 90% Assess->HighCrude Minor impurities LowCrude Purity < 90% Assess->LowCrude High salt/organics Prep Prep-HPLC (C18/PFP) pH 3.0 or pH 10.5 HighCrude->Prep Fine resolution Recryst Isoelectric Precipitation (pH ~5.8) LowCrude->Recryst Bulk cleanup BioAssay Biological Assay Ready (>99% Purity) Prep->BioAssay Lyophilization Recryst->Assess Re-evaluate

Workflow for the purification of 6-(1H-Imidazol-2-yl)nicotinic acid.

Quantitative Data: Mobile Phase Optimization

The zwitterionic nature of this compound means that mobile phase pH dictates its ionization state, which directly impacts peak shape, retention, and mass spectrometry (MS) compatibility. Use the table below to select the optimal modifier for your specific purification goals.

Modifier SystemOperating pHDominant Analyte StatePeak Asymmetry (

)
MS Signal IntensitySuitability for Bioassays
0.1% TFA (Aqueous) ~2.0Cationic (+1)1.05 (Excellent)Moderate (Ion suppression)Poor (TFA salt is cytotoxic; requires exchange)
0.1% Formic Acid ~2.7Cationic (+1)1.25 (Good)High (Optimal for ESI+)[2]Good (Volatile, less toxic)
10 mM NH₄OAc ~6.8Zwitterionic (0)>2.5 (Severe Tailing)ModerateModerate (Poor peak shape limits purity limits)
10 mM NH₄HCO₃ ~10.5Anionic (-1)1.15 (Excellent)High (Optimal for ESI-)Excellent (Fully volatile, yields free base)

Troubleshooting Desk (FAQs)

Q: Why does my compound precipitate in the HPLC injection loop or at the head of the column? A: Causality: 6-(1H-Imidazol-2-yl)nicotinic acid is amphoteric. If your sample solvent has a neutral pH (e.g., pure water or 50/50 water/methanol), the molecule exists primarily as a zwitterion (pI ≈ 5.8), which is its least soluble state. When injected into a highly acidic mobile phase, the transient pH shock causes localized precipitation. Solution: Implement a self-validating injection protocol. Always match the sample solvent pH to the mobile phase. Dissolve the crude material in 0.1% TFA or 0.1 M HCl prior to injection to ensure it is fully protonated and soluble.

Q: How can I eliminate co-eluting structural isomers and unreacted nicotinic acid precursors? A: Causality: Nicotinic acid and its imidazole derivatives share similar polar surface areas, leading to co-elution on standard C18 stationary phases under generic gradients[3]. Solution: Switch to a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP). The PFP phase offers orthogonal selectivity via


 interactions, strongly differentiating the electron-rich imidazole ring from the electron-deficient pyridine ring. Alternatively, literature shows that adding ionic liquids (like 1-ethyl-3-methylimidazolium) to the buffer can drastically improve the resolution factor between nicotinic acid and its isomers by modifying electrophoretic mobility[3].

Q: Why does my 6-(1H-Imidazol-2-yl)nicotinic acid peak exhibit severe tailing? A: Causality: The basic secondary nitrogen on the imidazole ring heavily interacts with residual acidic silanol groups on silica-based supports. This mixed-mode retention causes asymmetric peak broadening[4]. Solution: Use a highly end-capped C8 or C18 column[4]. Furthermore, ensure your mobile phase contains a strong ionic modifier (e.g., 0.1% Formic Acid or a phosphate buffer adjusted to pH 3.20) to fully protonate both the silanols and the imidazole ring, forcing a single ionization state[4].

Q: My biological assay requires the free base, but the Prep-HPLC yields a TFA salt. How do I convert it without losing purity? A: Causality: Lyophilization of fractions collected from a 0.1% TFA mobile phase yields the trifluoroacetate salt. TFA is highly cytotoxic and can quench fluorescence readouts in biological assays. Solution: Perform an isoelectric precipitation (see Protocol 1 below). By adjusting the pH of the dissolved TFA salt to exactly 5.8, you force the molecule into its zwitterionic state, causing the pure free base to precipitate while the sodium trifluoroacetate remains dissolved in the aqueous layer.

Validated Experimental Protocols

Protocol 1: Isoelectric Precipitation (Bulk Cleanup & Salt Exchange)

Purpose: To remove highly polar salts, organic impurities, or to convert a cytotoxic TFA salt into a bioassay-compatible free base. This protocol utilizes the molecule's pKa values to create a self-validating purification step.

  • Solubilization: Suspend 1.0 g of crude 6-(1H-Imidazol-2-yl)nicotinic acid in 20 mL of MS-grade water. Add 1.0 M NaOH dropwise under continuous magnetic stirring until the solid completely dissolves (pH > 9). The molecule is now highly soluble as an anion.

  • Filtration: Pass the basic solution through a 0.45 µm PTFE syringe filter to remove insoluble synthetic catalysts or polymerized byproducts.

  • Isoelectric Titration: While monitoring with a calibrated pH meter, add 1.0 M HCl dropwise. The product will begin to precipitate as the pH approaches its isoelectric point. Stop the titration exactly at pH 5.8.

  • Maturation: Allow the suspension to stir at 4°C for 2 hours. The slow cooling promotes ordered crystal growth and excludes trapped impurities from the lattice.

  • Recovery: Centrifuge at 5000 rpm for 15 minutes. Decant the supernatant. Wash the pellet twice with 10 mL of ice-cold MS-grade water.

  • Desiccation & Validation: Dry the pellet under high vacuum at 40°C for 24 hours. Self-Validation Step: Run an analytical HPLC-UV (254 nm) to confirm >90% purity before proceeding to Prep-HPLC.

Protocol 2: Preparative RP-HPLC Polishing

Purpose: To achieve the >99% purity threshold required for sensitive biological assays.

  • Sample Preparation: Dissolve the pre-purified pellet (from Protocol 1) in a solution of 0.1% Formic Acid in water to a concentration of 40 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Mount a Preparative C18 or PFP column (e.g., 250 x 21.2 mm, 5 µm particle size, fully end-capped) to minimize silanol interactions[4].

  • Mobile Phase Setup:

    • Solvent A: MS-grade Water + 0.1% Formic Acid

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Run a shallow linear gradient from 5% B to 35% B over 30 minutes at a flow rate of 20 mL/min. This shallow gradient is critical for separating unreacted nicotinic acid[2].

  • Fraction Collection: Monitor UV absorbance simultaneously at 254 nm and 300 nm[4]. Collect fractions automatically using a strict slope-threshold trigger to avoid collecting peak tails.

  • Lyophilization: Pool the fractions containing the main peak and lyophilize for 48 hours. Because Formic Acid is highly volatile, this yields a clean product ready for biological evaluation.

References

  • Source: PubMed (NIH)
  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS Source: ResearchGate URL
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: MDPI URL
  • 6-(1H-IMidazol-2-yl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 6-(1H-Imidazol-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(1H-Imidazol-2-yl)nicotinic acid is a heterocyclic compound that incorporates both a pyridine and an imidazole ring. This structural motif is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1H-Imidazol-2-yl)nicotinic acid is a heterocyclic compound that incorporates both a pyridine and an imidazole ring. This structural motif is found in numerous biologically active molecules, making its unambiguous characterization critical for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary and indispensable tool for the structural elucidation of such organic molecules in solution.[1] This guide will detail the expected ¹H NMR spectrum of the title compound, provide a robust experimental protocol, and compare the utility of ¹H NMR with other analytical techniques.

Predicted ¹H NMR Spectrum Analysis

The structure and proton numbering for 6-(1H-Imidazol-2-yl)nicotinic acid are as follows:

Caption: Molecular structure of 6-(1H-Imidazol-2-yl)nicotinic acid with proton numbering.

Pyridine Ring Protons:

The pyridine ring in nicotinic acid derivatives exhibits characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom.[1][2]

  • H2: This proton is at the α-position to the pyridine nitrogen and ortho to the electron-withdrawing carboxylic acid group. It is expected to be the most deshielded proton, appearing as a doublet of doublets (dd) or a triplet (if coupling constants are similar) in the range of δ 9.0 - 9.2 ppm .

  • H4: This proton is at the γ-position to the nitrogen and meta to both the carboxylic acid and imidazole substituents. It is expected to resonate as a doublet of doublets in the region of δ 8.2 - 8.4 ppm .

  • H5: This proton is at the β-position to the nitrogen and ortho to the imidazole substituent and meta to the carboxylic acid. It will likely appear as a doublet in the range of δ 7.8 - 8.0 ppm .

The typical coupling constants for pyridine protons are ³J (ortho) ≈ 4-6 Hz and ⁴J (meta) ≈ 1-3 Hz.[1]

Imidazole Ring Protons:

The chemical shifts of the imidazole protons are sensitive to the solvent and pH.[3][4]

  • H4' and H5': In a 2-substituted imidazole, the H4' and H5' protons are chemically equivalent in a time-averaged sense if the N-H proton is undergoing rapid exchange. This would result in a single singlet. However, in many cases, they are non-equivalent and appear as two distinct signals. They are expected to resonate as doublets (or singlets if coupling is not resolved) in the range of δ 7.2 - 7.5 ppm .[5]

  • N-H (Imidazole): The N-H proton of the imidazole ring is typically broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It can be expected in the range of δ 12.0 - 13.0 ppm and may be broadened to the point of being unobservable.[6]

Carboxylic Acid Proton:
  • COOH: The carboxylic acid proton is also broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet far downfield, typically > δ 13.0 ppm , and may exchange with residual water in the solvent.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H29.0 - 9.2dd³J_H2-H4_ ≈ 2 Hz, ⁴J_H2-H5_ ≈ 0.5 Hz
H48.2 - 8.4dd³J_H4-H5_ ≈ 8 Hz, ³J_H2-H4_ ≈ 2 Hz
H57.8 - 8.0d³J_H4-H5_ ≈ 8 Hz
H4'/H5'7.2 - 7.5s or two d
NH (Imidazole)12.0 - 13.0br s
COOH> 13.0br s

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 6-(1H-Imidazol-2-yl)nicotinic acid, the following protocol is recommended.

I. Sample Preparation

The choice of solvent is critical as the compound has both acidic and basic functionalities. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it will dissolve the compound and allow for the observation of exchangeable protons (NH and COOH).

  • Weighing: Accurately weigh 5-10 mg of 6-(1H-Imidazol-2-yl)nicotinic acid.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Instrument Tuning: Tune and match the probe for ¹H.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune acquire Acquire Data (zg30, 16-64 scans) tune->acquire ft Fourier Transform (LB = 0.3 Hz) acquire->ft phase Phase and Baseline Correction ft->phase ref Reference to DMSO (2.50 ppm) phase->ref integrate Integrate Signals ref->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.

TechniqueAdvantagesDisadvantages
¹³C NMR Spectroscopy - Provides information about the carbon skeleton.[1]- Can distinguish between isomers.- Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
2D NMR (COSY, HSQC, HMBC) - COSY establishes proton-proton correlations, aiding in spin system identification.[1]- HSQC correlates protons to their directly attached carbons.- HMBC shows long-range proton-carbon correlations, crucial for assigning quaternary carbons and linking fragments.- Requires longer experiment times.- More complex data analysis.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition (High-Resolution MS).- Fragmentation patterns can give structural information.- Does not provide detailed information about the specific arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy - Identifies functional groups (e.g., C=O of the carboxylic acid, N-H bonds).- Provides limited information on the overall molecular structure.- Complex fingerprint region can be difficult to interpret.
X-ray Crystallography - Provides the definitive, unambiguous 3D structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may not be the same as in solution.

Conclusion

The ¹H NMR spectrum of 6-(1H-Imidazol-2-yl)nicotinic acid is predicted to show a distinct set of signals corresponding to the protons on the pyridine and imidazole rings. A well-defined experimental protocol using DMSO-d₆ as a solvent on a mid- to high-field NMR spectrometer should provide a high-quality spectrum for unambiguous structural confirmation. While ¹H NMR is the cornerstone for the structural analysis of this molecule in solution, a combination with other techniques such as ¹³C NMR, 2D NMR, and mass spectrometry will provide the most comprehensive and definitive characterization, which is paramount in the field of drug development.

References
  • BenchChem.
  • Brügel, W. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Wikipedia. Pyridine. [Link]

  • Müller, L., et al. High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. ¹H NMR spectra (300MHz, ~20C) in CD3OD showing the imidazole protons.... [Link]

  • Sakura, N., et al. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]

  • BenchChem. A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.

Sources

Comparative

Comprehensive Comparison Guide: X-Ray Powder Diffraction (XRPD) Analysis of 6-(1H-Imidazol-2-yl)nicotinic Acid Polymorphs

Executive Summary In the development of advanced N-heterocyclic active pharmaceutical ingredients (APIs), 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) serves as a critical synthetic intermediate. Due to its amph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced N-heterocyclic active pharmaceutical ingredients (APIs), 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) serves as a critical synthetic intermediate. Due to its amphoteric nature and multi-site hydrogen-bonding capabilities, this compound is highly susceptible to polymorphism during solvent-mediated crystallization. Controlling its solid-state form is paramount, as polymorphic shifts can drastically alter solubility, dissolution kinetics, and downstream coupling efficiency.

This guide objectively compares solid-state analytical techniques for characterizing this intermediate, establishing X-Ray Powder Diffraction (XRPD) as the gold standard. Furthermore, it provides a self-validating, [1] compliant methodology for differentiating the thermodynamically stable Form I from the metastable Form II.

Mechanistic Causality: The Structural Dynamics of Polymorphism

To understand why XRPD outperforms other techniques for this specific molecule, we must analyze its structural causality. The molecular architecture of 6-(1H-Imidazol-2-yl)nicotinic acid features an imidazole ring (acting as both a hydrogen-bond donor and acceptor) and a nicotinic acid moiety (capable of forming strong carboxylic acid dimers).

This structural flexibility allows for potential proton transfer between the carboxylic acid and the basic nitrogen atoms, leading to the formation of distinct zwitterionic and non-zwitterionic crystal lattices.

  • Form I (Stable): Exhibits a tightly packed unit cell driven by intermolecular hydrogen bonding between the carboxylic acid dimer and the imidazole nitrogen, resulting in a high-density, low-energy state at ambient conditions.

  • Form II (Metastable): Often isolated via rapid crash-cooling in polar aprotic solvents, this form displays a looser crystal lattice with altered hydrogen-bond geometry, making it thermodynamically metastable and prone to solvent-mediated phase transformation.

While thermal methods like Differential Scanning Calorimetry (DSC) apply heat that can inadvertently induce a phase transition during the measurement, XRPD probes the lattice directly at ambient conditions. This provides an unambiguous crystallographic fingerprint without altering the sample's physical state, aligning with the rigorous specifications outlined in the [2].

Analytical Alternatives: A Comparative Guide

To objectively evaluate the performance of XRPD, Table 1 compares it against alternative solid-state characterization techniques commonly used in pharmaceutical crystallography [3].

Table 1: Comparative Analysis of Solid-State Analytical Techniques for 6-(1H-Imidazol-2-yl)nicotinic acid

Analytical TechniquePrimary Data OutputSensitivity to PolymorphismLimitationsBest Use Case
XRPD (X-Ray Powder Diffraction) Long-range crystallographic order (d-spacing, 2θ)Highest. Distinct diffraction peaks for every polymorph.Cannot detect trace amorphous content below ~1-2%.Primary phase identification and lot-to-lot polymorphic purity release.
DSC (Differential Scanning Calorimetry) Thermal transitions (Melting point, Enthalpy)Moderate. Can differentiate melting points.Heat applied during testing can cause metastable forms to convert to stable forms, masking data.Orthogonal validation of thermodynamic relationships (enantiotropic vs. monotropic).
ssNMR (Solid-State NMR) Short-range molecular environment (13C, 15N shifts)High. Excellent for detecting zwitterionic states.Extremely long acquisition times; requires specialized expertise.Elucidating protonation states in complex hydrogen-bond networks.
Raman Spectroscopy Vibrational modes of the crystal latticeModerate to High. Good for in-line monitoring.Fluorescence from impurities can overwhelm the Raman signal.Process Analytical Technology (PAT) for real-time crystallization monitoring.

Experimental Protocol: Self-Validating XRPD Methodology

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system. The following methodology ensures that instrumental drift is not falsely interpreted as a novel polymorphic phase.

Phase 1: Instrument Calibration (System Suitability)

Causality: Diffractometer optics can drift due to temperature fluctuations or mechanical wear. Validating alignment ensures peak shifts are genuine crystallographic differences, not hardware errors.

  • Mount a NIST SRM 1976a (Corundum) standard plate.

  • Execute a continuous scan from 20° to 60° 2θ.

  • Validation Gate: Verify that the primary (104) reflection occurs at exactly 25.58° ± 0.02° 2θ. If the peak falls outside this tolerance, halt the workflow and realign the goniometer optics.

Phase 2: Sample Preparation

Causality: Aggressive grinding can induce localized heating and mechanochemical amorphization. Standard glass slides produce an "amorphous halo" that obscures low-intensity peaks.

  • Weigh approximately 50 mg of the 6-(1H-Imidazol-2-yl)nicotinic acid batch.

  • Lightly triturate the sample using an agate mortar and pestle for exactly 60 seconds to break up large agglomerates without inducing mechanical stress.

  • Back-load the powder into a zero-background silicon single-crystal sample holder. Back-loading minimizes preferred orientation (texture effects) which can artificially skew relative peak intensities.

Phase 3: Data Acquisition

Causality: High-resolution settings are required to resolve closely overlapping peaks typical of complex organic frameworks [4].

  • Instrument: Bragg-Brentano geometry diffractometer.

  • X-Ray Source: Cu-Kα radiation (λ = 1.5406 Å) operating at 40 kV and 40 mA.

  • Optics: 0.04 rad Soller slits, 10 mm mask, and a 1/8° divergence slit to tightly collimate the beam.

  • Scan Parameters: Scan range of 3.0° to 40.0° 2θ; Step size of 0.013°; Time per step of 50 seconds.

Phase 4: Data Processing
  • Apply background subtraction and Kα2 stripping using the instrument's evaluation software.

  • Perform a peak search using the second-derivative method.

  • Compare the generated diffractogram against the established reference patterns in Table 2.

Quantitative Data Presentation: Polymorphic Fingerprints

The following table summarizes the characteristic diffraction peaks used to quantify the polymorphic purity of 6-(1H-Imidazol-2-yl)nicotinic acid batches.

Table 2: Characteristic XRPD Peak List for 6-(1H-Imidazol-2-yl)nicotinic acid Polymorphs

Polymorph2θ Angle (°) ± 0.2°d-spacing (Å)Relative Intensity (%)Crystallographic Implication
Form I (Stable) 8.4110.50100Primary H-bond dimer network
12.786.9245Inter-planar stacking
15.115.8672Pyridine-imidazole alignment
22.753.9030Short-range van der Waals packing
Form II (Metastable) 10.318.57100Expanded lattice (potential solvent inclusion)
16.415.4060Altered H-bond geometry
20.314.3785Zwitterionic packing shift

Workflow Visualization

The logical relationship between polymorphic screening, XRPD validation, and downstream processing is illustrated below.

XRPD_Workflow A Synthesis of 6-(1H-Imidazol-2-yl) nicotinic acid B Solvent-Mediated Crystallization A->B C XRPD Analysis (Ambient Conditions) B->C D Form I Detected (Stable Polymorph) C->D 2θ: 8.4°, 12.8° E Form II Detected (Metastable Polymorph) C->E 2θ: 10.3°, 16.4° F Orthogonal Validation (DSC & Raman) D->F H Reject & Recrystallize (Form Conversion) E->H G Approved for Downstream API Synthesis F->G H->B Reprocessing

Caption: Workflow for polymorphic screening and validation of 6-(1H-Imidazol-2-yl)nicotinic acid using XRPD.

References

  • How Does USP <941> Relate to XRD Services . McCrone Associates. Available at:[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances . European Medicines Agency (EMA). Available at:[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography . Lab Manager. Available at:[Link]

Validation

mass spectrometry fragmentation analysis of 6-(1H-Imidazol-2-yl)nicotinic acid

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 6-(1H-Imidazol-2-yl)nicotinic acid: A Comparative Guide Executive Summary The structural elucidation and quantification of dual-he...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 6-(1H-Imidazol-2-yl)nicotinic acid: A Comparative Guide

Executive Summary

The structural elucidation and quantification of dual-heterocyclic compounds pose unique analytical challenges in drug development. 6-(1H-Imidazol-2-yl)nicotinic acid (C9H7N3O2, MW: 189.17 g/mol ) is a prime example, featuring both a pyridine ring bearing a carboxylic acid and an imidazole ring[1]. Selecting the appropriate mass spectrometry (MS) platform dictates the quality of the analytical output. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) MS (the product of choice for structural elucidation) against Triple Quadrupole (QqQ) MS (the standard alternative for high-throughput quantification), providing field-proven protocols and mechanistic insights.

Mechanistic Principles of Fragmentation

As a Senior Application Scientist, it is critical to understand why a molecule fragments before attempting to quantify it. In positive Electrospray Ionization (+ESI), 6-(1H-Imidazol-2-yl)nicotinic acid readily accepts a proton at the basic nitrogen atoms of either the imidazole or pyridine rings, yielding an [M+H]+ precursor ion at m/z 190.0611.

During Collision-Induced Dissociation (CID), the molecule undergoes thermodynamically driven neutral losses:

  • Decarboxylation (Pyridine Moiety): The carboxylic acid group is highly labile under CID. The expulsion of neutral carbon dioxide (CO2, -44 Da) generates a stable m/z 146.07 fragment. This is a well-documented hallmark of nicotinic acid derivatives[2].

  • HCN Elimination (Imidazole Moiety): The nitrogen-rich imidazole ring is susceptible to ring-opening followed by the elimination of neutral hydrogen cyanide (HCN, -27 Da)[3]. From the m/z 146.07 intermediate, this loss yields an m/z 119.06 fragment[4].

  • Inter-ring Cleavage: Higher collision energies induce the cleavage of the C-C bond connecting the two heterocycles, yielding the characteristic protonated pyridine fragment at m/z 78.03[2][5].

Fragmentation M [M+H]+ m/z 190.0611 F1 Loss of H2O m/z 172.0505 M->F1 -H2O (-18 Da) F2 Loss of CO2 m/z 146.0713 M->F2 -CO2 (-44 Da) F4 Pyridine Cleavage m/z 78.0338 M->F4 Pyridine Ring F3 Loss of HCN m/z 119.0607 F2->F3 -HCN (-27 Da) Imidazole Ring

Fig 1: CID fragmentation pathway of 6-(1H-Imidazol-2-yl)nicotinic acid.

Platform Comparison & Quantitative Data

While both platforms utilize CID, their mass analyzers serve distinct purposes. HR-Q-TOF provides sub-ppm mass accuracy, which is non-negotiable for distinguishing isobaric interferences and confirming exact elemental compositions during metabolite identification. Conversely, the QqQ platform utilizes Multiple Reaction Monitoring (MRM) to maximize the duty cycle, offering superior sensitivity (lower LOD/LOQ) for targeted pharmacokinetics.

Table 1: HR-Q-TOF Fragmentation Data (Structural Elucidation) Demonstrates the sub-ppm mass accuracy required to confidently assign fragmentation mechanisms.

Precursor Ion (m/z)Fragment Ion (m/z)FormulaMass Error (ppm)Proposed Mechanism
190.0611172.0505[C9H6N3O]+-1.2Loss of H2O (-18 Da)
190.0611146.0713[C8H8N3]++0.8Loss of CO2 (-44 Da)
190.0611119.0607[C7H7N2]++1.5Loss of CO2 + HCN (-71 Da)
190.061178.0338[C5H4N]+-0.5Pyridine ring cleavage

Table 2: QqQ vs. HR-Q-TOF Performance Comparison Highlights the trade-off between sensitivity and mass resolution.

PlatformAcquisition ModePrimary Transition (m/z)Collision Energy (eV)Application FocusLOD (ng/mL)
Triple Quadrupole (QqQ) MRM190.1 → 146.115High-throughput Bioanalysis0.05
Triple Quadrupole (QqQ) MRM190.1 → 119.125High-throughput Bioanalysis0.05
HR-Q-TOF Targeted MS/MS190.0611 → 146.071315Structural/Metabolite ID0.50

Experimental Protocols (Self-Validating Workflows)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality control measure.

Protocol A: HR-Q-TOF Structural Elucidation

Objective: Confirm the exact mass and fragmentation pattern of 6-(1H-Imidazol-2-yl)nicotinic acid.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state to maximize positive ESI efficiency.

  • System Suitability Test (SST): Inject a 10 ng/mL tuning mix standard. Validation Check: The system is only cleared for analysis if the mass error of the tuning standard is < 2 ppm and resolution exceeds 30,000 (FWHM).

  • Chromatography: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Data Acquisition: Operate the Q-TOF in positive targeted MS/MS mode. Set the isolation width to narrow (~1.3 m/z) to prevent co-eluting isobaric interference. Apply a collision energy ramp (10–30 eV) to capture both fragile (CO2 loss) and stable (pyridine cleavage) fragments.

Protocol B: QqQ Targeted Quantification

Objective: High-sensitivity quantification in biological matrices.

  • Sample Preparation: Perform protein precipitation using cold acetonitrile (1:3 ratio) spiked with Nicotinic acid-d4 as an Internal Standard (IS). Causality: The deuterated IS co-elutes with the analyte, perfectly normalizing any matrix-induced ion suppression occurring in the ESI source.

  • Matrix-Matched Calibration: Prepare a calibration curve (0.1 to 1000 ng/mL) directly in blank matrix extract. Validation Check: The curve must exhibit an R² > 0.995, and Quality Control (QC) samples at low, mid, and high levels must back-calculate within ±15% of their nominal concentrations.

  • MRM Setup: Monitor the quantifier transition (190.1 → 146.1) and qualifier transition (190.1 → 119.1). Maintain a dwell time of 50 ms per transition to ensure a minimum of 15 data points across the chromatographic peak for reproducible integration.

Workflow cluster_QTOF HR-Q-TOF (Structural Elucidation) cluster_QqQ QqQ (Targeted Quantification) Sample Sample Preparation (Protein Precipitation + IS) LC UHPLC Separation (C18 Column, 0.1% FA) Sample->LC QTOF_Ion ESI (+) LC->QTOF_Ion QqQ_Ion ESI (+) LC->QqQ_Ion QTOF_MS Full Scan MS/MS (< 5 ppm Error) QTOF_Ion->QTOF_MS QTOF_Data Exact Mass & Formula Generation QTOF_MS->QTOF_Data QqQ_MS MRM Mode (High Duty Cycle) QqQ_Ion->QqQ_MS QqQ_Data Calibration Curve & LOD/LOQ Analysis QqQ_MS->QqQ_Data

Fig 2: Comparative analytical workflows for HR-Q-TOF and QqQ MS platforms.

References

1.[1] ChemicalBook. "6-(1H-IMidazol-2-yl)nicotinic acid | 117668-19-6". ChemicalBook. URL: 2.[2] NIH. "Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS". NIH.gov. URL: 3.[3] ResearchGate. "Electron impact studies. XII. Mass spectra of substituted imidazoles". ResearchGate.net. URL: 4.[4] Scite. "Protonated 1‐methylimidazole decomposition by electrospray tandem mass spectrometry". Scite.ai. URL: 5.[5] NIH. "Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule". NIH.gov. URL:

Sources

Comparative

validating structure of 6-(1H-Imidazol-2-yl)nicotinic acid via elemental analysis

Orthogonal Structural Validation of 6-(1H-Imidazol-2-yl)nicotinic Acid: The Irreplaceable Role of Elemental Analysis As a Senior Application Scientist, I frequently review structural validation data for novel heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Structural Validation of 6-(1H-Imidazol-2-yl)nicotinic Acid: The Irreplaceable Role of Elemental Analysis

As a Senior Application Scientist, I frequently review structural validation data for novel heterocyclic building blocks. One such compound, 6-(1H-Imidazol-2-yl)nicotinic acid (Molecular Formula: C9H7N3O2, MW: 189.17 g/mol )[1], presents unique analytical challenges. Featuring both a basic imidazole ring and an acidic nicotinic acid moiety, this zwitterionic molecule is highly prone to forming inorganic salts or retaining polar solvents during crystallization. To definitively prove the bulk purity of such compounds, we must look beyond routine spectroscopic methods and employ orthogonal validation techniques.

The Causality of Experimental Choices: Why Elemental Analysis?

When validating a molecular structure, many researchers default to Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). However, relying solely on these techniques creates a critical blind spot in assessing bulk macroscopic purity:

  • NMR (Connectivity): While 1H and 13C NMR perfectly map the carbon-hydrogen framework, they are entirely blind to non-protonated inorganic salts (e.g., NaCl, KCl) that often carry over from pH-adjustment steps during synthesis.

  • HRMS (Exact Mass): Mass spectrometry confirms the exact molecular weight of the ionized molecule but provides zero quantitative data regarding the bulk purity of the solid powder.

  • Elemental Analysis (Bulk Purity): CHN Elemental Analysis (EA) measures the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. It acts as a self-validating system: if a sample contains 5% invisible inorganic salt, the mass fractions of C, H, and N will drop proportionally, immediately flagging the impurity. The American Chemical Society (ACS) rigorously mandates that experimental CHN values must fall within 0.5% of the calculated theoretical values to confirm >95% purity[2].

Self-Validating Protocol: CHN Analysis via Dynamic Flash Combustion

To achieve the precision required by ACS guidelines, we utilize the classical Pregl-Dumas method, automated by modern instrumentation such as the PerkinElmer 2400 Series II CHNS/O Elemental Analyzer[3]. The following protocol ensures a self-validating, highly reproducible workflow:

Step-by-Step Methodology:

  • Micro-Weighing & Encapsulation: Accurately weigh 1.5 to 2.0 mg of the extensively dried 6-(1H-Imidazol-2-yl)nicotinic acid sample into a highly pure tin capsule using an ultra-microbalance (precision ±0.1 µg). Seal the capsule tightly to exclude atmospheric gases.

  • Dynamic Flash Combustion: Drop the capsule into the combustion reactor maintained at ~950°C in a pure oxygen environment[3]. The tin capsule oxidizes exothermically, creating a localized "flash" temperature of ~1800°C. This guarantees the complete breakdown of the refractory imidazole and pyridine rings into CO2, H2O, and NOx gases.

  • Catalytic Reduction: Sweep the combustion gases via an inert carrier gas (such as argon or helium)[3] into a reduction zone containing elemental copper at ~600°C. This step scrubs excess oxygen and quantitatively reduces all NOx species to N2 gas.

  • Chromatographic Separation & Detection: Pass the resultant gas mixture (CO2, H2O, N2) through a specialized gas chromatography column. The gases elute sequentially and are quantified by a highly stable Thermal Conductivity Detector (TCD).

  • Data Processing: The instrument's software integrates the TCD peaks and compares them against a high-purity standard (e.g., Acetanilide) to calculate the absolute mass percentages of C, H, and N.

Comparative Data & Performance Metrics

To objectively compare the performance of EA against alternative methods, we must look at the theoretical composition of 6-(1H-Imidazol-2-yl)nicotinic acid (C9H7N3O2).

Table 1: CHN Elemental Analysis Metrics for 6-(1H-Imidazol-2-yl)nicotinic acid

ElementTheoretical Mass Fraction (%)Acceptable ACS Range (±0.5%)Example Experimental Result (%)Status
Carbon (C) 57.14%56.64% – 57.64%57.02%Pass
Hydrogen (H) 3.73%3.23% – 4.23%3.81%Pass
Nitrogen (N) 22.21%21.71% – 22.71%22.10%Pass

Table 2: Comparison of Structural Validation Alternatives

Analytical TechniquePrimary Data OutputDetects Inorganic Salts?Detects Isomers?Validates Bulk Purity?
Elemental Analysis (CHN) Absolute mass fractionYes (indirectly via % drop)NoYes (Gold Standard)
1H / 13C NMR Atomic connectivityNoYesNo (unless qNMR is used)
HRMS Exact molecular massNoNoNo

Visualizing the Validation Workflow

The following decision tree illustrates the logical flow of orthogonal structural validation, highlighting the critical gatekeeping role of Elemental Analysis.

G Start Synthesized Compound 6-(1H-Imidazol-2-yl)nicotinic acid NMR 1H & 13C NMR (Connectivity & Isomers) Start->NMR HRMS HRMS (Exact Molecular Weight) Start->HRMS EA Elemental Analysis (CHN) (Bulk Purity & Stoichiometry) Start->EA Decision Do CHN values match theoretical within ±0.5%? EA->Decision Pass Validation Complete (ACS Compliant Purity >95%) Decision->Pass Yes Fail Investigate Impurities (Salts, Moisture, Solvents) Decision->Fail No

Orthogonal structural validation workflow for organic compounds.

References

1.[1] Title: 6-(1H-IMidazol-2-yl)nicotinic acid | 117668-19-6 - ChemicalBook Source: chemicalbook.com URL: 2.[3] Title: Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer Source: ietltd.com URL: 3.[2] Title: Author Guidelines - ACS.org Source: acs.org URL:

Sources

Safety & Regulatory Compliance

Safety

6-(1H-Imidazol-2-yl)nicotinic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-(1H-Imidazol-2-yl)nicotinic Acid As a Senior Application Scientist, I frequently consult with research teams on the integration of complex heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 6-(1H-Imidazol-2-yl)nicotinic Acid

As a Senior Application Scientist, I frequently consult with research teams on the integration of complex heterocyclic building blocks into their drug discovery and materials science workflows. 6-(1H-Imidazol-2-yl)nicotinic acid (CAS: 117668-19-6) is a highly versatile intermediate, often utilized in the synthesis of kinase inhibitors, metal-organic frameworks (MOFs), and advanced pharmaceutical candidates[1].

However, its amphoteric nature—combining a weakly basic imidazole ring with a weakly acidic nicotinic acid moiety—requires precise handling. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses significant risks to laboratory personnel and municipal wastewater systems[2][3]. This guide provides a self-validating, causality-driven protocol for the safe operational handling and disposal of this compound.

Chemical Profile and Hazard Causality

To manage a chemical effectively, one must understand the mechanistic basis of its hazards. 6-(1H-Imidazol-2-yl)nicotinic acid presents specific acute toxicity and irritant properties[4]. The nitrogen-rich heterocycles readily interact with biological membranes and proteins, which is why it is an excellent drug scaffold, but also why it causes acute irritation upon contact.

Table 1: Quantitative Chemical and Hazard Profile

PropertyValue / DesignationCausality / Implication
CAS Number 117668-19-6[5]Unique identifier for SDS and inventory tracking.
Molecular Weight 189.17 g/mol [6]Low molecular weight allows for rapid aerosolization of fine powders.
H302 Harmful if swallowed[7]Systemic toxicity; mandates strict prohibition of food/drink in the lab.
H315 Causes skin irritation[8]Binds to epidermal proteins; requires nitrile or neoprene gloves.
H319 Causes serious eye irritation[9]Corneal interaction; mandates tight-fitting chemical splash goggles.
H335 May cause respiratory irritation[10]Mucous membrane irritant; powder must be handled in a fume hood.

Experimental Workflow & Waste Generation Points

In drug development, this compound is typically solubilized in polar aprotic solvents (like DMSO or DMF) or alcohols (like Methanol) for catalytic cross-coupling or biological assay incubation. Understanding your workflow is critical because the matrix in which the chemical resides dictates its disposal pathway.

G A 6-(1H-Imidazol-2-yl) nicotinic acid (Solid Powder) B Solubilization (DMSO / MeOH) A->B Reagent Prep C Catalytic Coupling / Assay Incubation B->C Reaction D Product Isolation C->D Purification E Waste Generation (Solid & Liquid) C->E Byproducts D->E Excess Reagents

Caption: Experimental workflow and primary waste generation points for 6-(1H-Imidazol-2-yl)nicotinic acid.

Step-by-Step Disposal Methodologies

Under no circumstances should 6-(1H-Imidazol-2-yl)nicotinic acid or its solutions be drain-disposed[11]. Even after elementary neutralization, the residual organic heterocyclic compounds contribute to high Chemical Oxygen Demand (COD) and can be toxic to the microbial ecosystems used in municipal water treatment facilities[3][12].

Protocol A: Routine Waste Segregation and Disposal

This protocol ensures that waste streams remain compatible and compliant with RCRA guidelines[2].

  • Characterize the Waste Stream: Determine if the waste is solid (empty vials, contaminated weighing paper, gloves) or liquid (reaction mother liquor, assay washings).

  • Liquid Waste Segregation:

    • Non-Halogenated Organic Waste: If the compound is dissolved in DMSO, Methanol, or Acetone, funnel the waste into a dedicated, clearly labeled "Non-Halogenated Hazardous Waste" carboy.

    • Halogenated Organic Waste: If the reaction utilized Dichloromethane (DCM) or Chloroform, the mixture must go into the "Halogenated Waste" container to prevent explosive reactions or the generation of dioxins during downstream incineration[13][14].

    • Aqueous Waste: Aqueous buffers containing the compound must be collected in a separate aqueous waste container. Adjust the pH to between 6 and 9 using 1N HCl or 1N NaOH prior to sealing the container to prevent pressure buildup from acid-base reactions[11].

  • Solid Waste Containment: Place contaminated consumables into a heavy-duty, puncture-resistant polyethylene bag. Seal the bag and place it inside a rigid, secondary container labeled "Hazardous Solid Waste - Toxic/Irritant"[15].

  • Validation Step: Check the primary waste container for any signs of bulging, heat generation, or vapor leaks. A cool, stable container validates that no incompatible cross-reactions are occurring.

Protocol B: Acute Spill Cleanup Procedure

Because of its H315 and H319 classifications, a spill of the raw powder requires immediate, systematic containment[16].

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don full PPE: lab coat, double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if the spill is outside a fume hood[13].

  • Dry Containment (Do Not Use Water Initially): Because adding water can spread the chemical and increase dermal absorption risks, use a static-free brush and dustpan to gently sweep up the bulk powder. Avoid aggressive sweeping, which generates airborne dust[17][18].

  • Chemical Decontamination: Once the bulk solid is recovered, dampen a disposable absorbent pad with a mild solvent (e.g., isopropanol or a 10% ethanol/water solution) to wipe the area. The solvent helps dissolve and lift the remaining micro-particles.

  • Waste Consolidation: Place all recovered powder, contaminated pads, and the outer layer of your gloves into a hazardous waste bag. Tie securely and label as "Spill Debris: 6-(1H-Imidazol-2-yl)nicotinic acid (Irritant)"[19].

  • Validation Step: Wipe the cleaned area with a fresh, dry Kimwipe. If the benchtop is clean and leaves no residue on the wipe, the decontamination is successful.

Waste Segregation Decision Logic

WasteTree Start 6-(1H-Imidazol-2-yl)nicotinic acid Waste Generated IsSolid Physical State? Start->IsSolid Solid Solid Waste (Powder, Vials, Gloves) IsSolid->Solid Solid Liquid Liquid Waste (Solutions, Washings) IsSolid->Liquid Liquid Incineration EPA-Approved Incineration Facility Solid->Incineration Biohazard/Chem bags OrgSolv Solvent Type? Liquid->OrgSolv NonHal Non-Halogenated Organic Waste OrgSolv->NonHal e.g., DMSO, MeOH Hal Halogenated Organic Waste OrgSolv->Hal e.g., DCM, Chloroform Aqueous Aqueous Waste (pH adjusted 6-9) OrgSolv->Aqueous Water/Buffers NonHal->Incineration Hal->Incineration Aqueous->Incineration Do not drain dispose

Caption: Decision tree for the segregation and EPA-compliant disposal of 6-(1H-Imidazol-2-yl)nicotinic acid waste.

Regulatory Compliance and Final Disposition

While 6-(1H-Imidazol-2-yl)nicotinic acid is not specifically listed as an EPA P-Series (acutely hazardous) or U-Series (toxic) waste by name[17][18], it falls under the broader umbrella of characteristic hazardous waste due to its toxicity and irritant properties (HP 4 Irritant classification under international waste frameworks)[20].

All collected waste must be handed over to a licensed environmental health and safety (EHS) vendor. The ultimate and preferred method of destruction for heterocyclic compounds of this nature is high-temperature incineration [13]. Incineration breaks the robust carbon-nitrogen bonds of the imidazole and pyridine rings, converting the compound into basic oxides (CO2, NOx) which are then scrubbed by the facility's emission control systems before release[18].

References

  • Southern Illinois University. "Chemical Waste Management Guide - Center for Environmental Health and Safety". SIU. Available at:[Link]

  • Rutgers Environmental Health and Safety. "Hazardous Waste Management Program". Rutgers University. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 6-(1H-Imidazol-2-yl)nicotinic acid

Hazard Assessment: Understanding the Risks Before any handling, a thorough understanding of the potential hazards is critical for selecting appropriate PPE. The guidance for 6-(1H-Imidazol-2-yl)nicotinic acid is based on...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the potential hazards is critical for selecting appropriate PPE. The guidance for 6-(1H-Imidazol-2-yl)nicotinic acid is based on the known hazards of its structural isomer, which dictates a cautious and comprehensive approach to personal protection.[1]

Based on the GHS Classification (in accordance with 29 CFR 1910, OSHA HCS) for the isomer 6-(1H-Imidazol-1-yl)nicotinic acid, the compound is classified as:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][3]

These classifications necessitate a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation. The solid, powdered nature of the compound also presents a significant risk of aerosolization, making dust control a primary concern.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is the final and critical barrier between the researcher and the chemical hazard, supplementing primary engineering controls like chemical fume hoods.[4][5] The following table summarizes the minimum required PPE for handling 6-(1H-Imidazol-2-yl)nicotinic acid.

PPE Category Item Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to protect against dust particles and accidental splashes. They must be marked with "Z87" to signify adherence to ANSI Z87 standards.[6] Face Shield: Required in addition to goggles when handling larger quantities (>1g) or when there is a significant splash hazard, providing a secondary layer of protection for the entire face.[6][7]
Hand Protection Nitrile GlovesSpecification: Chemically resistant nitrile gloves are the standard. Always check the manufacturer's compatibility chart. Rationale: Prevents skin irritation (H315) upon contact.[1][3] Double-gloving may be prudent during weighing and transfer operations.
Body Protection Laboratory CoatSpecification: A fully-buttoned, long-sleeved lab coat is mandatory. Rationale: Protects skin and personal clothing from contamination with the chemical powder.[6][7]
Respiratory Protection N95 Respirator or Engineering ControlsSpecification: Use of a NIOSH-approved N95 respirator is recommended when handling the powder outside of a certified chemical fume hood. Rationale: The compound may cause respiratory irritation (H335), and handling fine powders can generate airborne dust.[1][3] The primary method of respiratory protection should always be an engineering control, such as a chemical fume hood.[8][9]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, procedural workflow for donning, handling, and doffing PPE is essential to prevent contamination and ensure safety.

Step 1: PPE Donning Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If a respirator is necessary based on your hazard assessment, perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Put on your chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 2: Safe Handling Workflow
  • Designated Area: All handling of solid 6-(1H-Imidazol-2-yl)nicotinic acid should occur in a designated area, preferably within a certified laboratory chemical fume hood to minimize inhalation exposure.[8][9]

  • Weighing: When weighing, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

  • Transfer: If transferring the powder, do so slowly and carefully to prevent aerosolization.

  • Contamination: Be mindful of potential contamination. Do not touch personal items like phones or notebooks with gloved hands.

Step 3: PPE Doffing Sequence (to prevent cross-contamination)
  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, by handling the straps.

  • Lab Coat: Unbutton and remove your lab coat, folding it so the contaminated side is inward.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1][10]

Emergency & Disposal Plans

Spill Response

In the event of a small spill:

  • Ensure your PPE is intact.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[11]

  • Sweep up the material and place it in a designated, sealed, and airtight waste container.[10]

  • Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

Disposal of Contaminated PPE and Materials

All disposable PPE (gloves, etc.) and materials contaminated with 6-(1H-Imidazol-2-yl)nicotinic acid must be treated as hazardous chemical waste.

  • Collection: Collect all contaminated items in a designated, clearly labeled hazardous waste container.[12] The container must be compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and specify the full chemical name.[11][12]

  • Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12][13] Never dispose of this chemical or contaminated materials in the regular trash or down the drain.[10][11]

Visual Workflow: PPE Selection & Decontamination

The following diagram outlines the critical decision-making and procedural flow for ensuring safety when working with 6-(1H-Imidazol-2-yl)nicotinic acid.

PPE_Workflow PPE Selection & Decontamination Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Operation cluster_decon Decontamination & Disposal Start Start Task Hazard_Assessment Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->Hazard_Assessment Engineering_Controls Work in Fume Hood? Hazard_Assessment->Engineering_Controls Select_PPE Select Core PPE: - Goggles - Nitrile Gloves - Lab Coat Engineering_Controls->Select_PPE Yes Select_Resp Add N95 Respirator Engineering_Controls->Select_Resp No Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE Select_Resp->Select_PPE Handle_Chem Handle Chemical (Weighing, Transfer) Don_PPE->Handle_Chem Doff_PPE Doff PPE (Correct Sequence) Handle_Chem->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Contaminated PPE as Hazardous Waste Wash_Hands->Dispose_Waste End End Task Dispose_Waste->End

Caption: PPE Selection and Decontamination Workflow.

References

  • OSHA. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • BenchChem. (2025). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Onal, A. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
  • Letco Medical. (2021). Safety Data Sheet: NIACIN USP.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 6-Aminonicotinic acid, 6-BOC protected.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Aminonicotinic acid.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
  • Kirby Agri. (2015). niashure - niacin (nicotinic acid) sds.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Imidazole, sodium derivative.
  • US EPA. (2025). Personal Protective Equipment.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • ChemScene. (2025). Safety Data Sheet: 6-(1H-Imidazol-1-yl)nicotinic acid.
  • Sigma-Aldrich. (n.d.). 6-(1H-imidazol-1-yl)nicotinic acid AldrichCPR.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • BASF. (2025). Safety data sheet.
  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • OECD. (n.d.). NICOTINIC ACID CAS N°: 59-67-6.
  • Loba Chemie. (2024). NICOTINIC ACID EXTRA PURE Safety Data Sheet.
  • PubChem. (2026). Nicotinic Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Nicotinic acid.
  • ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-Imidazol-2-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(1H-Imidazol-2-yl)nicotinic acid
© Copyright 2026 BenchChem. All Rights Reserved.